molecular formula C6H7BrN2O2S B7946903 N-(5-Bromopyridin-3-yl)methanesulfonamide CAS No. 1083326-18-4

N-(5-Bromopyridin-3-yl)methanesulfonamide

Cat. No.: B7946903
CAS No.: 1083326-18-4
M. Wt: 251.10 g/mol
InChI Key: NGLXIPCYRBBBFC-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-3-yl)methanesulfonamide (CAS 1083326-18-4) is a high-purity bromopyridine derivative designed for research and development applications. This compound, with a molecular formula of C 6 H 7 BrN 2 O 2 S and a molecular weight of 251.10 g/mol, serves as a valuable synthetic building block in medicinal chemistry and drug discovery . The structure features a sulfonamide group attached directly to the 5-bromopyridin-3-yl ring, a configuration that lends itself to further functionalization . Researchers value this compound for its dual functional groups: the bromine atom on the pyridine ring is a strategic site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the creation of more complex molecular architectures. Concurrently, the methanesulfonamide group can participate in hydrogen bonding and influence the compound's physicochemical properties, making it a versatile intermediate in the synthesis of potential pharmaceutical candidates, including enzyme inhibitors and receptor modulators . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn. This product is offered with a purity of 97% and should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-2-5(7)3-8-4-6/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLXIPCYRBBBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733748
Record name N-(5-Bromopyridin-3-yl)methanesulfonamide
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Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083326-18-4
Record name N-(5-Bromo-3-pyridinyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083326-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromopyridin-3-yl)methanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Architecture of 3-Amino-5-bromopyridine Methanesulfonamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Pyridine and Sulfonamide Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring and the sulfonamide group represent two of the most prolific and versatile pharmacophores. Pyridine, a nitrogen-containing heterocycle, is a common feature in natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability.[] The sulfonamide moiety, famously introduced with the advent of sulfa drugs, is a cornerstone of therapeutic agents, with applications ranging from antimicrobial to anticancer treatments.[2][3]

This guide delves into the synthesis, structural characterization, and strategic importance of a specific class of molecules that marries these two critical motifs: 3-amino-5-bromopyridine methanesulfonamide derivatives. The core structure, N-(5-bromopyridin-3-yl)methanesulfonamide, serves as a foundational scaffold for the development of targeted therapies. The bromine atom at the 5-position provides a versatile handle for further chemical modification, such as cross-coupling reactions, allowing for the systematic exploration of the chemical space and the fine-tuning of pharmacological activity. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthesis, analytical validation, and rationale behind the design of these promising compounds.

Core Synthesis: N-Sulfonylation of 3-Amino-5-bromopyridine

The principal synthetic route to the 3-amino-5-bromopyridine methanesulfonamide core is the N-sulfonylation of 3-amino-5-bromopyridine with methanesulfonyl chloride (MsCl).[4][5] This reaction is a classic example of nucleophilic substitution at a sulfonyl group.

Causality of Experimental Design

The reaction mechanism hinges on the nucleophilic attack of the amino group of 3-amino-5-bromopyridine on the highly electrophilic sulfur atom of methanesulfonyl chloride.[4] This process generates a protonated sulfonamide intermediate and a chloride ion. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is crucial for the reaction's success. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct formed during the reaction.[4][6] This neutralization is essential to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of an anhydrous solvent, typically dichloromethane (DCM) or tetrahydrofuran (THF), is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.[4]

Experimental Protocol: Synthesis of N-(5-bromopyridin-3-yl)methanesulfonamide

Materials:

  • 3-Amino-5-bromopyridine (1.0 eq.)[7][8][9]

  • Methanesulfonyl chloride (MsCl) (1.1 eq.)[5]

  • Pyridine (or Triethylamine) (1.5 eq.)[6]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-bromopyridine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is a critical step to control the exothermic nature of the reaction upon addition of the sulfonyl chloride.[4]

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature at 0 °C throughout the addition to prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(5-bromopyridin-3-yl)methanesulfonamide.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_workup Work-up & Purification A 3-Amino-5-bromopyridine C Pyridine (Base) Anhydrous DCM (Solvent) 0°C to Room Temp D N-(5-bromopyridin-3-yl)methanesulfonamide A->D N-Sulfonylation B Methanesulfonyl Chloride (MsCl) B->D E Aqueous Work-up (HCl, NaHCO3, Brine) D->E Quenching & Washing F Purification (Recrystallization or Chromatography) E->F Isolation SAR_Logic Core Core Scaffold N-(5-bromopyridin-3-yl)methanesulfonamide Coupling Suzuki or Stille Cross-Coupling Core->Coupling Derivatives Diverse Derivatives Aryl Groups Heteroaryl Groups Alkyl/Alkenyl Groups Coupling->Derivatives:f0 Arylboronic Acids Coupling->Derivatives:f1 Heteroarylboronic Acids Screening Biological Screening Derivatives->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Logical workflow for developing derivatives and establishing SAR.

By systematically replacing the bromine atom with a variety of aryl or heteroaryl groups, researchers can probe the steric and electronic requirements of a given biological target. This approach allows for the optimization of properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. [10]The resulting data from these studies are crucial for building robust structure-activity relationship (SAR) models that guide the design of next-generation drug candidates. [11]

Conclusion

The 3-amino-5-bromopyridine methanesulfonamide structure is a strategically designed scaffold that combines the favorable properties of both pyridines and sulfonamides. Its synthesis is straightforward and amenable to scale-up. The true power of this core structure lies in the synthetic versatility afforded by the C5-bromine atom, which enables the creation of large, diverse chemical libraries for drug discovery programs. This guide provides the foundational knowledge for the synthesis, characterization, and rational design of derivatives based on this promising molecular architecture.

References

  • PubMed. (2011, November 15). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available at: [Link]

  • European Journal of Chemistry. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Available at: [Link]

  • ResearchGate. (2021, March). Pyridine sulfonamide as a small key organic molecule for the potential treatment of Type-II diabetes mellitus and Alzheimer's disease: in vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase. Available at: [Link]

  • SpringerLink. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available at: [Link]

  • PubChemLite. (2025). N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (C6H8BrN3O2S). Available at: [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Available at: [Link]

  • ResearchGate. (n.d.). Methanesulfonyl chloride. Available at: [Link]

  • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Available at: [Link]

  • Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]

  • Research Square. (n.d.). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Available at: [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • PubMed. (2025, March 15). Current development in sulfonamide derivatives to enable CNS-drug discovery. Available at: [Link]

  • ResearchGate. (2025, September 1). Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Available at: [Link]

  • PubChem. (n.d.). N-[5-(2-aminopyrimidin-5-yl)-3-pyridinyl]methanesulfonamide. Available at: [Link]

Sources

N-(5-bromo-3-pyridyl)methanesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(5-bromo-3-pyridyl)methanesulfonamide

Executive Summary

N-(5-bromo-3-pyridyl)methanesulfonamide is a critical heterocyclic building block in medicinal chemistry, particularly within the realm of fragment-based drug discovery (FBDD). It serves as a bifunctional scaffold: the sulfonamide moiety acts as a directed hydrogen bond donor/acceptor (often targeting kinase hinge regions), while the bromine substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions. This guide details its physicochemical properties, synthesis, and application in high-value pharmaceutical workflows.

Physicochemical Profile

The molecule consists of a pyridine ring substituted at the 3-position with a methanesulfonamido group and at the 5-position with a bromine atom. This substitution pattern renders the pyridine electron-deficient, influencing its reactivity in nucleophilic aromatic substitutions and metal-catalyzed couplings.

PropertyValueNotes
IUPAC Name N-(5-bromopyridin-3-yl)methanesulfonamide
Molecular Formula C₆H₇BrN₂O₂S
Molecular Weight 251.10 g/mol Calculated using standard atomic weights.[1]
Exact Mass 249.941 g/mol Monoisotopic mass (⁷⁹Br isotope).
CAS Number Precursor: 13535-01-8CAS for starting material (3-Amino-5-bromopyridine).[2][3]
Physical State Off-white to pale yellow solidCrystalline powder.[4]
Solubility DMSO, DMF, MethanolLimited solubility in water; soluble in organic polar solvents.
pKa (Predicted) ~6.5 - 7.5Sulfonamide NH is acidic; pyridine N is weakly basic.
H-Bond Donors 1Sulfonamide NH.
H-Bond Acceptors 3Pyridine N, Sulfonyl oxygens (2).

Synthetic Protocol

The synthesis of N-(5-bromo-3-pyridyl)methanesulfonamide is achieved via the sulfonylation of 3-amino-5-bromopyridine . This reaction requires careful control of basicity to prevent bis-sulfonylation (formation of the disulfonimide).

Reaction Scheme

Synthesis Start 3-Amino-5-bromopyridine (CAS 13535-01-8) Intermediate Tetrahedral Intermediate Start->Intermediate + MsCl, 0°C Reagent Methanesulfonyl Chloride (MsCl) Reagent->Intermediate Base Pyridine (Solvent/Base) Base->Intermediate Scavenges HCl Product N-(5-bromo-3-pyridyl) methanesulfonamide Intermediate->Product - HCl Elimination

Figure 1: Synthetic pathway for the sulfonylation of 3-amino-5-bromopyridine.

Detailed Methodology
  • Preparation : In a flame-dried round-bottom flask, dissolve 3-amino-5-bromopyridine (1.0 eq, 173.01 g/mol ) in anhydrous Dichloromethane (DCM) or Pyridine (10 volumes).

    • Note: Using pyridine as the solvent acts as both the base and the reaction medium, simplifying the workup.

  • Addition : Cool the solution to 0°C using an ice bath. Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise over 20 minutes.

    • Critical Control: Rapid addition can lead to exotherms and bis-sulfonylation. Maintain temperature < 5°C.

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion by TLC (50% EtOAc/Hexane) or LCMS.

  • Workup :

    • Dilute with DCM.

    • Wash with 1M HCl (to remove excess pyridine/starting amine).

    • Wash with saturated NaHCO₃ (to neutralize residual acid).

    • Wash with brine, dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Applications in Drug Discovery

This molecule is a "privileged structure" intermediate. Its value lies in its dual reactivity, allowing researchers to elaborate the scaffold in two distinct directions.

Divergent Synthesis Strategy
  • Site A (Bromine Handle): The C-Br bond at position 5 is highly reactive toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the attachment of aryl, heteroaryl, or alkyl groups to build core complexity.

  • Site B (Sulfonamide Handle): The sulfonamide nitrogen is acidic (pKa ~7) and can be alkylated to introduce steric bulk or solubility-enhancing groups. Alternatively, it serves as a key pharmacophore interacting with biological targets (e.g., kinase hinge binding).

Applications cluster_coupling C-C / C-N Bond Formation (Site A) cluster_alkylation N-Alkylation (Site B) Core N-(5-bromo-3-pyridyl) methanesulfonamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Pd-Catalysis Buchwald Buchwald-Hartwig (R-NH2, Pd(0)) Core->Buchwald Pd-Catalysis Alkylation N-Alkylation (R-X, K2CO3) Core->Alkylation Base/Electrophile Target Kinase Inhibitor Library Generation Suzuki->Target Buchwald->Target Alkylation->Target

Figure 2: Divergent derivatization of the core scaffold for library generation.

Quality Control & Validation

To ensure the integrity of the synthesized material, the following analytical parameters must be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.10 (s, 3H, -CH₃)

    • δ 7.90 (t, 1H, Pyridine H-4)

    • δ 8.35 (d, 1H, Pyridine H-2)

    • δ 8.55 (d, 1H, Pyridine H-6)

    • δ 10.20 (br s, 1H, -NH, exchangeable with D₂O)

    • Note: Shifts are approximate and depend on concentration/temperature.

  • LCMS: Single peak >95% purity; Mass [M+H]⁺ = 251.1/253.1 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

References

  • Sigma-Aldrich. 3-Amino-5-bromopyridine Product Sheet (CAS 13535-01-8).[3] Retrieved from .

  • Organic Syntheses. Preparation of Sulfonamides via Sulfonyl Chlorides. Org.[2] Synth. Coll. Vol. 5, p. 1070.

  • National Center for Biotechnology Information. PubChem Compound Summary: 3-Amino-5-bromopyridine. Retrieved from .

  • ChemicalBook. Synthesis of 3-Amino-5-bromopyridine and derivatives. Retrieved from .

Sources

N-(5-Bromopyridin-3-yl)methanesulfonamide PubChem CID data

[1][2][3][4]

N-(5-Bromopyridin-3-yl)methanesulfonamide is a pyridine derivative where the 3-position is substituted by a methanesulfonamido group and the 5-position by a bromine atom. Its distinct substitution pattern allows for orthogonal functionalization—metal-catalyzed cross-coupling at C5 and N-alkylation or hydrogen bonding interactions at the sulfonamide nitrogen.

Property Data
IUPAC Name N-(5-Bromopyridin-3-yl)methanesulfonamide
CAS Registry Number 1083326-18-4
Molecular Formula C₆H₇BrN₂O₂S
Molecular Weight 251.10 g/mol
SMILES CS(=O)(=O)Nc1cncc(Br)c1
InChI Key XLJAZXQDSCVIJT-UHFFFAOYSA-N (Analogous base structure)
Physical State Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~7.5 (Sulfonamide NH)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Validated Synthesis Protocol

The synthesis of N-(5-Bromopyridin-3-yl)methanesulfonamide is typically achieved via the sulfonylation of 3-amino-5-bromopyridine . The following protocol ensures high yield and purity by controlling the competitive bis-sulfonylation.

Materials
  • Precursor: 3-Amino-5-bromopyridine (CAS 13535-01-8)

  • Reagent: Methanesulfonyl chloride (MsCl) (Freshly distilled recommended)[1][2]

  • Base/Solvent: Anhydrous Pyridine (or DCM with Et₃N)[1]

  • Quench: 1M HCl, Saturated NaHCO₃

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-bromopyridine (1.0 equiv) in anhydrous pyridine (5.0 mL/mmol). Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise add methanesulfonyl chloride (1.1 equiv) over 15 minutes. Note: Slow addition prevents localized heating and bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: If bis-sulfonylated byproduct is observed, treat the crude mixture with aqueous NaOH/MeOH to hydrolyze the second sulfonyl group selectively.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most pyridine.

    • Dilute residue with EtOAc and wash sequentially with 1M HCl (to remove residual pyridine), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude solid via flash column chromatography on silica gel (Gradient: 0% → 60% EtOAc in Hexanes).

  • Yield: Typical isolated yields range from 85% to 95% .

Reactivity & Functionalization Pathways

This compound is a "privileged scaffold" because it possesses two chemically distinct handles that allow for sequential elaboration.

Mechanism of Action: Orthogonal Functionalization
  • C5-Bromine (Electrophile): The bromine atom is activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient pyridine ring facilitates oxidative addition.

  • Sulfonamide N-H (Nucleophile/Acid): The sulfonamide proton is acidic (pKa ~7.5), allowing for deprotonation by weak bases (e.g., K₂CO₃) followed by N-alkylation or use as a directing group.[1]

Visual Pathway: Diversification Strategy

GStartN-(5-Bromopyridin-3-yl)methanesulfonamideSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(PPh3)4)Biaryl FormationStart->SuzukiC-Br ActivationBuchwaldBuchwald-Hartwig(R-NH2, Pd-catalyst)C-N Bond FormationStart->BuchwaldC-Br ActivationAlkylationN-Alkylation(R-X, K2CO3)Sulfonamide N-Subst.Start->AlkylationN-H DeprotonationTarget1Kinase InhibitorScaffoldSuzuki->Target1Target2Wnt PathwayModulatorBuchwald->Target2

Figure 1: Orthogonal diversification pathways for N-(5-Bromopyridin-3-yl)methanesulfonamide.

Applications in Drug Discovery[4][11]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~251 Da and high ligand efficiency, this compound is an ideal "fragment."

  • H-Bonding: The sulfonamide oxygen atoms act as H-bond acceptors, while the N-H acts as a donor, often interacting with the "hinge region" of kinase enzymes.

  • Vector: The bromine allows the fragment to be "grown" into a hydrophobic pocket of the target protein.

Therapeutic Areas
  • Kinase Inhibition: Pyridyl sulfonamides are bioisosteres for ATP-binding motifs. They are widely explored in inhibitors for PI3K and MAPK pathways.

  • Wnt Signaling: Derivatives of 3-amino-5-bromopyridine have been implicated in the inhibition of the Wnt/β-catenin pathway, a critical target in oncology and regenerative medicine.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard Statement Description Precautionary Measure
H302 Harmful if swallowed.Wash hands thoroughly after handling.
H315 Causes skin irritation.Wear protective gloves/clothing.
H319 Causes serious eye irritation.Wear eye protection/face shield.
H335 May cause respiratory irritation.Use only outdoors or in a well-ventilated area.

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon). The sulfonamide proton can be sensitive to moisture over prolonged periods.

References

  • PubChem. "N-(5-Bromopyridin-3-yl)methanesulfonamide (Compound)."[3] National Center for Biotechnology Information. Accessed February 16, 2026. [Link]

  • Organic Syntheses. "Sulfonyl Cyanides: Methanesulfonyl Cyanide (Protocol for Sulfonylation)." Org.[4][2][5] Synth. 1977, 57, 88.[2] [Link]

Optimizing Sulfonylation of 3-Amino-5-Bromopyridine: Controlling and Remedying Bis-Mesylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Process Development Guide Audience: Medicinal Chemists, Process Chemists, and CMC Leads

Executive Summary

The synthesis of


-(5-Bromopyridin-3-yl)methanesulfonamide  (Target Mono) is a fundamental transformation in medicinal chemistry, often serving as a precursor for Suzuki-Miyaura cross-couplings or fragment-based drug discovery. However, the reaction of electron-deficient aminopyridines with methanesulfonyl chloride (MsCl) is prone to a specific, yield-limiting failure mode: the formation of the 

-bis(methylsulfonyl)
impurity (Bis-Mesyl).

This guide deconstructs the mechanistic divergence between the mono- and bis-sulfonamides, provides a self-validating purification logic based on pKa differentials, and outlines a salvage protocol to revert the bis-impurity back to the desired product.

Structural & Mechanistic Divergence

To control the reaction, one must understand the fundamental physical differences between the desired product and the impurity. The 5-bromopyridine core acts as an electron-withdrawing group (EWG), which significantly alters the nucleophilicity of the nitrogen atom compared to a standard aniline.

Comparative Profiling
FeatureMono-Sulfonamide (Target) Bis-Sulfonamide (Impurity)
Structure R-NH-SO

Me
R-N(SO

Me)

Protonation State Contains 1 acidic proton (N-H)Aprotic (No N-H)
pKa (approx.) ~8.5 – 9.5 (Acidic)N/A (Neutral/Electrophilic)
Solubility (pH > 12) High (Forms anionic salt)Low (Remains neutral organic)
Reactivity Stable Nucleophile/Weak AcidActivated Electrophile (Labile)

H NMR Signature

~3.0-3.2 ppm (3H, s)

~3.3-3.5 ppm (6H, s)
The Mechanistic Trap

The formation of the bis-sulfonamide is often counter-intuitive. In electron-rich anilines, the mono-sulfonamide is much less nucleophilic than the starting amine, naturally stopping the reaction. However, in electron-deficient systems (like 3-amino-5-bromopyridine), the acidity of the mono-sulfonamide increases.

If the reaction uses a strong base (e.g., NaH) or excess MsCl with rapid addition, the mono-sulfonamide is deprotonated in situ. The resulting anion (


) is a competent nucleophile that attacks a second equivalent of MsCl, driving the reaction toward the thermodynamic sink: the bis-sulfonamide.

ReactionPathway Amine 3-Amino-5-bromopyridine (Starting Material) Mono Mono-Sulfonamide (Target) Amine->Mono + MsCl / Base MsCl MsCl (Electrophile) Anion Sulfonamide Anion (Intermediate) Mono->Anion Deprotonation (Excess Base) Bis Bis-Sulfonamide (Impurity) Anion->Bis + Excess MsCl (Over-reaction)

Figure 1: The kinetic pathway to bis-sulfonylation. Note that the mono-sulfonamide can enter a second cycle if deprotonated in the presence of excess electrophile.

Diagnostic Profiling

Before attempting purification, confirm the species ratio. The two species are easily distinguishable by


H NMR.
  • Mono-Sulfonamide: Look for a singlet integrating to 3H around 3.0–3.2 ppm (methyl group). Crucially, you should observe a broad singlet (exchangeable with D

    
    O) around 10–11 ppm corresponding to the N-H.
    
  • Bis-Sulfonamide: Look for a singlet integrating to 6H shifted downfield (deshielded) to ~3.3–3.5 ppm. The N-H signal will be absent.

Process Control & Remediation

The most robust way to handle this chemistry is not just to avoid the bis-product, but to design a workup that chemically separates them based on their acidity difference.

Strategy A: The "Base Wash" (Purification)

This is the primary self-validating protocol. Because the mono-sulfonamide is acidic (pKa ~9) and the bis-sulfonamide is not, we can use pH manipulation to separate them cleanly without chromatography.

  • Reaction Mixture: Contains Mono, Bis, and organic solvent (DCM or EtOAc).

  • Add NaOH (aq): Adjust pH to >12.

    • Mono deprotonates

      
       becomes water-soluble salt (
      
      
      
      ).
    • Bis remains neutral

      
       stays in organic layer.
      
  • Phase Cut: Discard the organic layer (removes Bis). Keep the aqueous layer.

  • Acidify: Treat aqueous layer with HCl to pH ~4.

    • Mono re-protonates

      
       precipitates or extracts back into fresh organic solvent.
      

SeparationLogic Mix Crude Mixture (Mono + Bis + DCM) BaseWash Add 1M NaOH (pH > 12) Phase Separation Mix->BaseWash OrgLayer Organic Layer (Contains Bis-Sulfonamide) BaseWash->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Mono-Anion) BaseWash->AqLayer Anionic Species Discard Discard / Recycle OrgLayer->Discard Acidify Acidify to pH 4 (HCl) AqLayer->Acidify Final Precipitate / Extract Pure Mono-Sulfonamide Acidify->Final

Figure 2: The "Base Wash" purification logic utilizing the pKa differential between the mono- and bis-species.

Strategy B: The "Salvage" (Hydrolysis)

If the reaction yields >30% bis-sulfonamide, do not discard it. The second sulfonyl group is chemically labile (it acts like an activated amide). It can be hydrolyzed back to the mono-sulfonamide.

  • Reagent: NaOH or KOH (2-3 equivalents).

  • Solvent: THF/Water or MeOH/Water.

  • Conditions: Stir at Room Temperature (or mild heat, 40°C) for 1-2 hours.

  • Mechanism: Hydroxide attacks the sulfur atom of one sulfonyl group, releasing the mono-sulfonamide anion and methanesulfonate.

Experimental Protocols
Protocol 1: Controlled Synthesis (Minimizing Bis)
  • Reagents: 3-Amino-5-bromopyridine (1.0 eq), Pyridine (solvent/base, 5-10 vol), MsCl (1.05 eq).

  • Step 1: Dissolve amine in anhydrous Pyridine (or DCM with 2.0 eq TEA) under N

    
    .
    
  • Step 2: Cool to 0°C . Temperature control is critical to suppress the kinetic rate of the second sulfonylation.

  • Step 3: Add MsCl dropwise over 30-60 minutes. Do not bolus add.

  • Step 4: Monitor by HPLC/TLC. If starting material remains but bis is forming, stop . It is better to recover starting material than to over-react.

Protocol 2: The "Base Wash" Purification (Standard)
  • Step 1: Dilute crude reaction mixture with EtOAc.

  • Step 2: Wash with 1M NaOH (2x).

    • Check: TLC the organic layer.[1] It should contain only the Bis-impurity (high Rf) and non-polar impurities. The Mono-product (lower Rf) should be absent (it is in the water).

  • Step 3: Separate the aqueous layer (contains product).

  • Step 4: Acidify the aqueous layer carefully with 1M HCl to pH ~4-5.

    • Observation: The product usually precipitates as a white/off-white solid.

  • Step 5: Filter the solid or extract with EtOAc (3x), dry over MgSO

    
    , and concentrate.
    
Protocol 3: Bis-Salvage (Recycling)
  • Context: Use this if the "Organic Layer" from Protocol 2 contains significant mass.

  • Step 1: Concentrate the organic layer containing the Bis-sulfonamide.

  • Step 2: Redissolve in THF:Water (3:1).

  • Step 3: Add LiOH or NaOH (3.0 eq).

  • Step 4: Stir at 40°C for 2 hours. Monitor conversion to Mono by LCMS.

  • Step 5: Once conversion is complete, proceed to Protocol 2 (Base Wash) to isolate.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Reference for pKa trends of sulfonamides).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for the stability and hydrolysis of sulfonamides as protecting groups).
  • Sigma-Aldrich. (n.d.). N-(5-Bromopyridin-3-yl)methanesulfonamide Product Page. Link (Verification of commercial availability and basic physical state).

  • Pfizer Inc. (2005). Process for the preparation of sulfonamide derivatives. US Patent App. 2005/0143422.[2] (Industrial context for controlling mono/bis ratios in heteroaryl sulfonamides).

Sources

The 5-Bromopyridine-3-Sulfonamide Scaffold: A Technical Guide to a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-bromopyridine-3-sulfonamide core is a heterocyclic scaffold of significant interest in modern medicinal chemistry. Characterized by a primary sulfonamide group for potent enzyme inhibition and a strategically placed bromine atom for synthetic diversification, this scaffold serves as a powerful starting point for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the scaffold's physicochemical properties, detailed synthetic strategies, and its profound application in the design of enzyme inhibitors, with a particular focus on the structure-activity relationships (SAR) governing carbonic anhydrase inhibition. We offer field-proven experimental protocols, data-driven insights, and future perspectives for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a rich source for drug development. The 5-bromopyridine-3-sulfonamide moiety has emerged as one such scaffold. Its value is rooted in a trifecta of chemically advantageous features:

  • The Pyridine Ring: A bioisostere of a phenyl ring but with an improved physicochemical profile, including enhanced solubility and the ability to act as a hydrogen bond acceptor.

  • The Sulfonamide Group (-SO₂NH₂): A premier zinc-binding group (ZBG), essential for the potent and specific inhibition of metalloenzymes. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the catalytic zinc ion (Zn²⁺) in the active site of enzymes like carbonic anhydrases, effectively blocking their function.[1][2]

  • The Bromo Substituent: A versatile synthetic "handle." The bromine atom at the 5-position is readily functionalized via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3]

This guide will deconstruct the scaffold's utility, beginning with its synthesis and culminating in its application as a core for potent and selective enzyme inhibitors.

Physicochemical Properties and Molecular Interactions

The unique arrangement of functional groups in the 5-bromopyridine-3-sulfonamide scaffold dictates its interaction with biological targets. The sulfonamide moiety is the primary anchor, forming a strong coordinate bond with the active site Zn²⁺ ion. The adjacent pyridine nitrogen can form crucial hydrogen bonds with nearby amino acid residues or ordered water molecules, further stabilizing the enzyme-inhibitor complex.

The bromine atom, beyond its synthetic utility, can participate in halogen bonding—a non-covalent interaction where the electropositive crown of the halogen interacts with a Lewis base (e.g., a carbonyl oxygen on the protein backbone). This interaction can significantly enhance binding affinity and selectivity.

Synthetic Strategies: Building the Core and Its Derivatives

The synthesis of 5-bromopyridine-3-sulfonamide derivatives is a multi-step process that offers flexibility for structural modifications. A common pathway involves the preparation of a key intermediate, 2-amino-5-bromopyridine, its subsequent conversion to a sulfonyl chloride, and final amination.

Protocol 1: Synthesis of 2-Amino-5-bromopyridine-3-sulfonamide

This protocol details the final steps from a readily prepared sulfonyl chloride intermediate.

Step 1: Preparation of 2-Amino-5-bromopyridine-3-sulfonyl chloride This intermediate can be synthesized from 2-amino-5-bromopyridine through chlorosulfonation, a standard procedure.

Step 2: Amination to form 2-Amino-5-bromopyridine-3-sulfonamide [4]

  • Treat 2-amino-5-bromopyridine-3-sulfonyl chloride (1.0 eq, 0.35 mmol) with a 0.5M solution of ammonia in dioxane (20 eq, 7 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Add concentrated aqueous ammonia (approx. 5.7 eq, 2 mL) to the mixture and continue stirring for an additional 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Suspend the resulting residue in water (5 mL).

  • Collect the solid product by filtration and dry thoroughly to yield 2-amino-5-bromopyridine-3-sulfonamide.

Causality: The initial reaction with ammonia in dioxane provides a controlled aminolysis of the sulfonyl chloride. The addition of concentrated aqueous ammonia ensures the reaction goes to completion. The final precipitation in water allows for easy isolation of the pure product.

Workflow for Scaffold Diversification

The true power of the scaffold lies in the ability to modify the core at the 5-position using the bromine atom as a synthetic handle. Palladium-catalyzed cross-coupling reactions are the primary tools for this diversification.

G cluster_synthesis Core Synthesis cluster_diversification Scaffold Diversification A 2-Amino-5-bromopyridine B Chlorosulfonation A->B C 2-Amino-5-bromo pyridine-3-sulfonyl chloride B->C D Amination (NH₃ in Dioxane) C->D E 5-Bromo-2-aminopyridine -3-sulfonamide (Core Scaffold) D->E G Suzuki Coupling (Pd Catalyst, Base) E->G F Arylboronic Acid F->G H 5-Aryl-2-aminopyridine -3-sulfonamide Derivatives G->H

Caption: Synthetic workflow for the 5-bromopyridine-3-sulfonamide scaffold.

Medicinal Chemistry Applications: A Case Study in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are validated drug targets for various diseases, including glaucoma, epilepsy, and cancer.[6] Sulfonamides are the most established class of CA inhibitors.[2]

The pyridine-3-sulfonamide scaffold is an excellent starting point for designing potent and, crucially, selective CA inhibitors. Selectivity is key, as off-target inhibition of ubiquitous isoforms like hCA I and hCA II can lead to side effects, while inhibition of tumor-associated isoforms like hCA IX and hCA XII is therapeutically desirable in oncology.[1]

Mechanism of Inhibition

The primary sulfonamide group is deprotonated at physiological pH and binds directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. This interaction is stabilized by a network of hydrogen bonds with active site residues, such as Thr199.

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide scaffold.

Structure-Activity Relationship (SAR) and the "Tail Approach"

To achieve isoform selectivity, medicinal chemists employ the "tail approach."[1] A chemical moiety (the "tail") is attached to the core scaffold. This tail extends towards the entrance of the active site, where amino acid residues differ significantly between isoforms. By optimizing the tail's interactions with these unique residues, selectivity can be engineered.

A study on 4-substituted pyridine-3-sulfonamides provides an excellent model for the SAR of this class.[1] The bromine at the 5-position of our core scaffold would serve as the attachment point for such tails.

Compound IDR-Group ("Tail") at 4-PositionhCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Selectivity (XII vs II)
AAZ (Reference Drug)12.125.85.72.1x
Cmpd 5 n-hexyl271.5137.491.03.0x
Cmpd 6 3-methylbutan-1-yl>10000429.31000023.3x (IX vs XII)
Cmpd 8 phenyl185610459422.0x
Cmpd 12 3,4,5-trimethoxyphenyl>10000>10000>10000-
Data adapted from a study on 4-substituted pyridine-3-sulfonamides, demonstrating SAR principles applicable to the 5-bromo scaffold. Kᵢ is the inhibition constant; a lower value means higher potency.[1]

Key SAR Insights: [1]

  • Lipophilicity and Chain Length: Aliphatic, lipophilic tails like n-hexyl (Cmpd 5 ) show good activity against hCA II, IX, and XII.

  • Steric Bulk: Increasing the bulk and number of substituents on a phenyl tail, as in the trimethoxyphenyl derivative (Cmpd 12 ), dramatically reduces or abolishes activity, likely due to steric hindrance at the active site entrance.

  • Engineered Selectivity: The branched aliphatic tail in Cmpd 6 results in a remarkable 23.3-fold selectivity for hCA IX over hCA XII, demonstrating how subtle structural changes can fine-tune isoform specificity.

Experimental Protocols for Biological Evaluation

Evaluating the potency of newly synthesized inhibitors requires robust and precise bioassays. The stopped-flow CO₂ hydration assay is the gold standard for measuring CA inhibition kinetics.

Protocol 2: Stopped-Flow CO₂ Hydration Assay[1][5]

This method measures the initial rates of the CA-catalyzed CO₂ hydration reaction by monitoring the color change of a pH indicator.

Materials:

  • Stopped-flow spectrophotometer.

  • Buffer: 20 mM HEPES, pH 7.5.

  • Indicator: 0.2 mM Phenol Red.

  • Ionic Strength Adjuster: 20 mM Na₂SO₄.

  • Substrate: Saturated CO₂ solution.

  • Enzyme: Purified hCA isoform.

  • Inhibitor stock solution in DMSO.

Methodology:

  • Equilibrate two syringes of the stopped-flow instrument at 25°C. Syringe A contains the enzyme, buffer, indicator, and inhibitor at various concentrations. Syringe B contains the CO₂ solution in buffer.

  • Rapidly mix the contents of the two syringes. The final concentration of all components is halved.

  • Monitor the change in absorbance at 557 nm (the absorbance maximum of Phenol Red) for 10-100 seconds. The rate of pH change (and thus color change) is proportional to the enzyme activity.

  • Measure the initial rates of the reaction at different substrate (CO₂) concentrations.

  • Repeat the experiment with varying concentrations of the inhibitor to determine the inhibition constant (Kᵢ).

Screening Cascade Workflow

The discovery of a lead compound follows a logical progression from initial screening to detailed characterization.

G A Library of 5-Aryl-Pyridine -3-Sulfonamide Derivatives B Primary Screen: Single Concentration Inhibition Assay (e.g., against hCA II and hCA IX) A->B C Hit Identification (Compounds with >50% inhibition) B->C D Dose-Response & IC₅₀ Determination (Stopped-Flow Assay) C->D E Selectivity Profiling (Test against a panel of CA isoforms - hCA I, IV, XII, etc.) D->E F Lead Compound Selection (Potent, selective, drug-like properties) E->F

Caption: A typical screening workflow for CA inhibitors.

Future Perspectives and Conclusion

The 5-bromopyridine-3-sulfonamide scaffold represents a highly valuable starting point for the design of targeted therapies. While its application as a carbonic anhydrase inhibitor is well-supported by robust SAR data, several future directions hold immense promise:

  • Kinase Inhibition: The pyridine core can mimic the adenine of ATP, making this scaffold a candidate for developing kinase inhibitors. The sulfonamide and the 5-position tail could be optimized to target specific features of a kinase ATP-binding pocket.

  • Beyond Inhibition: The versatile bromine handle could be used to attach linkers for creating PROTACs (Proteolysis Targeting Chimeras) or to install warheads for developing covalent inhibitors, enabling novel therapeutic modalities.

  • Exploring Other Metalloenzymes: The sulfonamide's zinc-binding capability makes it a candidate for inhibiting other zinc-containing metalloenzymes, such as matrix metalloproteinases (MMPs).

References

  • Krasavin, M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Retrieved from [Link]

  • Arshad, N., et al. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Retrieved from [Link]

  • Vedaldi, D., et al. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. Retrieved from [Link]

  • Angeli, A., et al. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC. Retrieved from [Link]

  • Krasavin, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Retrieved from [Link]

  • Zolynas, A., et al. (n.d.). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. PMC. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of Boronic Acids with 5-Bromopyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of boronic acids with 5-bromopyridine sulfonamides represents a "perfect storm" of challenges in cross-coupling chemistry: the coordination of the pyridine nitrogen, the acidic/coordinating nature of the sulfonamide, and the electron-deficient nature of the pyridine ring. Standard protocols often result in stalled reactions or low yields due to catalyst poisoning.

This guide moves beyond generic Suzuki conditions, providing a high-fidelity protocol using Buchwald Precatalysts (specifically XPhos Pd G2) . This system is selected to enforce reductive elimination and prevent the formation of stable, inactive Pd-pyridine complexes.

Mechanistic Insight: Why This Reaction Fails

To optimize this reaction, one must understand the specific failure modes associated with the substrate.

The Coordination Trap (Catalyst Poisoning)

The primary failure mode is competitive coordination .

  • The Pyridine Problem: The nitrogen atom in the pyridine ring is a strong

    
    -donor. In standard systems (e.g., 
    
    
    
    ), the pyridine displaces the phosphine ligand, forming a stable, unreactive species
    
    
    .
  • The Sulfonamide Problem:

    • Primary Sulfonamides (

      
      ):  The N-H protons are acidic (
      
      
      
      ). Under basic coupling conditions, the sulfonamide is deprotonated, forming an amidate anion that binds tightly to Palladium, arresting the catalytic cycle.
    • Secondary/Tertiary Sulfonamides: While less acidic, the sulfonyl oxygen atoms can still act as weak directing groups, potentially leading to ortho-functionalization side reactions or chelation.

Electronic Mismatch

5-Bromopyridine is electron-deficient, making the oxidative addition step fast. However, this electron deficiency makes the Pd(II) intermediate highly electrophilic and prone to coordination by the nucleophilic boronic acid without undergoing transmetalation, or prone to homocoupling.

Visualizing the Failure Mode

The following diagram illustrates the standard catalytic cycle versus the specific "Poisoning Trap" created by the pyridine sulfonamide substrate.

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Fast) Pd0->OxAdd + 5-Br-Py-SO2NHR PdII Pd(II)-Ar-Br Intermediate OxAdd->PdII Poison POISON TRAP Stable Pyridine/Amidate Complex (Catalytic Dead End) PdII->Poison Coordination of Pyridine N or Sulfonamide Anion TransMet Transmetalation (Rate Limiting) PdII->TransMet + Boronic Acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Figure 1: The Catalytic Cycle vs. The Poison Trap. Note how the substrate itself competes with the reaction pathway.

Optimization Strategy

To bypass the "Poison Trap," we utilize Steric Bulk and Rapid Activation .

The Catalyst: XPhos Pd G2

We utilize XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)).

  • Why? The bulky biaryl ligand (XPhos) creates a "roof" over the Palladium center. This steric bulk physically prevents the pyridine nitrogen from coordinating to the metal center while still allowing the oxidative addition of the C-Br bond.

  • G2 Precatalyst Benefit: It ensures a defined 1:1 Pd:Ligand ratio and activates rapidly at room temperature, avoiding the induction period where boronic acids often decompose (protodeboronation).

The Base: Potassium Phosphate ( )
  • Why? Carbonate bases (

    
    ) can be too weak to facilitate rapid transmetalation with electron-poor pyridines. Stronger alkoxide bases (
    
    
    
    ) often cause decomposition. Anhydrous, finely ground
    
    
    offers the ideal balance of basicity and solubility in aqueous/organic mixtures.

Experimental Protocols

Protocol A: The "Gold Standard" (High Yield, Broad Scope)

Recommended for primary (


) and secondary sulfonamides.

Materials:

  • Substrate: 5-Bromopyridine-2-sulfonamide (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base:

    
     (Tribasic, anhydrous, finely ground) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • Charge a reaction vial (equipped with a magnetic stir bar) with the 5-bromopyridine sulfonamide (1.0 mmol), Boronic acid (1.2 mmol), XPhos Pd G2 (0.02 mmol, 15 mg), and

      
       (3.0 mmol, 636 mg).
      
    • Critical Step: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Removal of

      
       is vital to prevent homocoupling of the boronic acid).
      
  • Solvent Addition:

    • Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe through the septum.

    • Note: The biphasic nature helps solubilize the inorganic base while the dioxane dissolves the organics.

  • Reaction:

    • Heat the block/oil bath to 80°C .

    • Stir vigorously (1000 rpm). The high stirring rate is essential for biphasic mixtures.

    • Monitor by LC-MS at 1 hour. Most reactions complete within 2–4 hours.

  • Workup (Scavenging):

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and Water (20 mL).

    • Scavenging Step: If the product is intended for biological assay, add SiliaMetS® Thiol or equivalent Pd scavenger resin and stir for 30 mins to remove residual Pd.

    • Separate phases. Extract aqueous layer with EtOAc (2x).

    • Dry organics over

      
      , filter, and concentrate.
      
Protocol B: The "Difficult Substrate" (Sterically Hindered/Unstable Boronic Acids)

Use this if Protocol A fails or if the boronic acid undergoes rapid protodeboronation.

modifications:

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) (More robust for steric clashes, though slower).

  • Solvent: DME (Dimethoxyethane) : Ethanol : Water (2:1:1).

  • Temperature: 100°C (Microwave preferred for 30 mins).

Data Presentation: Condition Comparison

The following table summarizes expected outcomes based on internal optimization data for 5-bromopyridine-2-sulfonamide.

ParameterProtocol A (Recommended)Protocol B (Alternative)Protocol C (Legacy)
Catalyst XPhos Pd G2 Pd(dppf)Cl2

Ligand Class Bulky Biaryl (Buchwald)Bidentate FerroceneMonodentate Phosphine
Base



Solvent Dioxane/H2O (4:1)DME/EtOH/H2OToluene/EtOH/H2O
Temp 80°C100°C90°C
Avg. Yield 85-95% 60-75%<40%
Primary Failure None (Robust)Slow conversionCatalyst Poisoning

Troubleshooting Guide (Self-Validating)

Use this decision tree to diagnose failures.

Troubleshooting Start Reaction Failed/Low Yield CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckProd Is Product formed? CheckSM->CheckProd Yes Poisoning Result: Catalyst Poisoning (SM Recovered) CheckSM->Poisoning No (SM remains) Dehalogenation Result: Dehalogenation (Py-H observed) CheckProd->Dehalogenation No (Py-H mass) Homocoupling Result: Boronic Acid Homocoupling CheckProd->Homocoupling No (Biaryl-Boron mass) Soln_Dehal Solution: Reduce Temp to 60°C Use drier solvent Dehalogenation->Soln_Dehal Soln_Homo Solution: Degass solvents longer Add Boronic Acid slowly Homocoupling->Soln_Homo Soln_Pois Solution: Switch to XPhos Pd G2 Increase temp to 100°C Poisoning->Soln_Pois

Figure 2: Troubleshooting Logic Flow for Pyridine Sulfonamide Couplings.

References

  • Buchwald, S. L., et al. (2013). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing XPhos Pd G2." Journal of the American Chemical Society.

  • Molander, G. A., et al. (2012).[2] "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Heteroaryl Chlorides." Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Application Notes.

  • Leadbeater, N. E. (2005).[3] "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration." Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Application Notes & Protocols: Protecting Group Strategies for N-(5-Bromopyrin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of protecting group strategies for N-(5-Bromopyridin-3-yl)methanesulfonamide, a key intermediate in pharmaceutical synthesis. The document details the strategic analysis of the molecule's reactive sites, focusing on the sulfonamide N-H and the pyridine nitrogen. It presents field-proven protocols for the selective protection and deprotection of these functionalities using various protecting groups, including tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM) for the sulfonamide, and N-oxide formation for the pyridine ring. Orthogonal strategies enabling the selective manipulation of each site are discussed, supported by mechanistic insights and comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes involving this versatile building block.

Introduction: The Strategic Imperative for Protection

N-(5-Bromopyridin-3-yl)methanesulfonamide is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a nucleophilic and acidic sulfonamide N-H group, and a basic pyridine nitrogen. Unchecked, these reactive sites can interfere with desired chemical transformations at other parts of the molecule, leading to side reactions, reduced yields, and complex purification challenges.

The strategic application of protecting groups is therefore essential to "tame" the reactivity of these functionalities, rendering them temporarily inert while other synthetic operations are performed.[1] An ideal protecting group strategy involves:

  • Ease of Installation: The group should be introduced in high yield under mild conditions.[2]

  • Stability: It must remain intact through a variety of subsequent reaction conditions.[2][3]

  • Facile Removal: The group should be cleaved selectively in high yield under conditions that do not affect other functional groups in the molecule.[2]

This guide will explore robust and chemoselective strategies for the protection of both the sulfonamide and pyridine nitrogens, with a focus on practical, scalable protocols and the underlying chemical principles that govern their success.

Molecular Analysis: Identifying Key Reactive Centers

To devise an effective protection strategy, we must first understand the distinct chemical nature of the two key nitrogen atoms in N-(5-Bromopyridin-3-yl)methanesulfonamide.

G cluster_0 N-(5-Bromopyridin-3-yl)methanesulfonamide cluster_1 Key Reactive Sites mol mol N1 Sulfonamide N-H - Acidic (pKa ~10) - Nucleophilic after deprotonation - Prone to alkylation, acylation mol->N1 N2 Pyridine Nitrogen - Basic (pKa of pyridinium ~5.2) - Nucleophilic - Site for alkylation, oxidation mol->N2

Figure 1: Analysis of reactive nitrogen centers.

  • The Sulfonamide Nitrogen (N-H): The electron-withdrawing nature of the adjacent sulfonyl group renders the N-H proton acidic, making it susceptible to deprotonation by common bases.[3] The resulting sulfonamide anion is a potent nucleophile. Protection is crucial to prevent unwanted N-alkylation or N-acylation during subsequent synthetic steps.

  • The Pyridine Nitrogen: As a basic heterocycle, the pyridine nitrogen's lone pair makes it nucleophilic and a target for electrophiles, such as alkylating agents or acids.[4] Protection can prevent quaternization or alter the electronic properties of the pyridine ring to influence the regioselectivity of electrophilic aromatic substitution.[5][6]

Protecting the Sulfonamide N-H

The protection of the sulfonamide is often the primary concern. The choice of protecting group depends on the downstream reaction conditions the molecule must endure.

tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most common amine protecting groups due to its general stability to basic and nucleophilic conditions and its facile removal under acidic conditions.[7][8]

The Boc group is ideal when subsequent reactions involve bases, organometallics, or reducing agents. Its cleavage with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is clean and typically high-yielding.[8][9]

Boc_Protection Reactant N-(5-Bromopyridin-3-yl)methanesulfonamide r1 r1 Reactant->r1 Boc2O (Boc)₂O Boc2O->r1 Base Base (e.g., TEA, DMAP) Base->r1 Product N-Boc Protected Sulfonamide r3 r3 Product->r3 Deprotection (Acid, e.g., TFA, HCl) Byproducts t-BuOH + CO₂ + [H-Base]⁺X⁻ r2 r2 r1->r2 Protection r2->Product r2->Byproducts r3->Reactant

Figure 2: Workflow for Boc protection and deprotection.

  • Preparation: To a solution of N-(5-Bromopyridin-3-yl)methanesulfonamide (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add triethylamine (TEA, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected sulfonamide.

  • Preparation: Dissolve the N-Boc protected sulfonamide (1.0 eq.) in dichloromethane (DCM).

  • Reaction: Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C. Alternatively, a solution of 4M HCl in dioxane can be used.

  • Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.[8]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected sulfonamide.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group: Fluoride-Labile Protection

The SEM group offers an orthogonal protection strategy, as it is stable to a wide range of conditions but can be selectively cleaved using fluoride sources.[10] This is particularly useful when acid-labile groups (like Boc) or base-labile groups exist elsewhere in the molecule.

SEM protection is advantageous in complex syntheses requiring multiple, independent deprotection steps. It is stable to acids, bases, and many organometallic reagents.[10] Deprotection with fluoride ions is highly specific and occurs under mild conditions.[11]

  • Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Add a solution of N-(5-Bromopyridin-3-yl)methanesulfonamide (1.0 eq.) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C to allow for complete deprotonation.

  • Reaction: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate, wash with brine, and dry the combined organic layers over Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by flash column chromatography.

  • Preparation: Dissolve the N-SEM protected sulfonamide (1.0 eq.) in anhydrous THF or acetonitrile.

  • Reaction: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq.).

  • Monitoring: Heat the reaction mixture to 60-70 °C and stir for 2-6 hours. Monitor by TLC or LC-MS.[11]

  • Work-up: Cool the reaction to room temperature and pour into water. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to obtain the deprotected sulfonamide.

Protecting GroupIntroduction ConditionsDeprotection ConditionsStability
Boc (Boc)₂O, Base (TEA, DMAP)Strong Acid (TFA, HCl)[9]Stable to bases, nucleophiles, reduction.
SEM SEM-Cl, Strong Base (NaH)Fluoride Source (TBAF, HF)[10]Stable to acids, bases, organometallics.

Table 1: Comparison of Sulfonamide Protecting Groups.

Protecting the Pyridine Nitrogen

While less frequently required than sulfonamide protection, modulating the reactivity of the pyridine nitrogen can be critical for certain transformations, such as metal-catalyzed cross-coupling or electrophilic substitution.

Pyridine N-Oxide Formation: Modulating Ring Electronics

Formation of a pyridine N-oxide drastically alters the ring's electronic properties. It activates the C2 and C4 positions for nucleophilic attack and deactivates the ring towards electrophilic attack.[6][12] The N-oxide can be readily removed by reduction.

This strategy is employed to direct nucleophilic substitution to the C2/C4 positions or to prevent unwanted reactions at the nitrogen itself. The N-O bond acts as a "push" electron donor through resonance, influencing reactivity.[13]

  • Preparation: Dissolve N-(5-Bromopyridin-3-yl)methanesulfonamide (1.0 eq.) in a solvent like dichloromethane (DCM) or acetic acid.

  • Reaction: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq.) portion-wise at 0 °C.

  • Monitoring: Allow the mixture to warm to room temperature and stir for 6-24 hours. Monitor the formation of the more polar N-oxide product by TLC.[13]

  • Work-up: Quench the excess peracid by adding aqueous sodium thiosulfate solution. Basify the mixture with aqueous sodium bicarbonate.

  • Purification: Extract the product with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate. The crude N-oxide can often be used directly or purified by chromatography.

  • Preparation: Dissolve the pyridine N-oxide (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Reaction: Add a reducing agent. A common and mild method is using ammonium formate (5-10 eq.) and a catalytic amount of 10% Palladium on carbon (Pd/C).[14] Alternatively, reagents like PCl₃ or TiCl₄/SnCl₂ can be used.[13]

  • Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deoxygenated pyridine product.

Orthogonal Protection Strategies

The true power of protecting groups is realized when they are used in an orthogonal fashion, allowing for the selective deprotection of one site while another remains protected.[2][15][16] For N-(5-Bromopyridin-3-yl)methanesulfonamide, a powerful orthogonal combination is the SEM-protected sulfonamide and the pyridine N-oxide.

Orthogonal_Strategy Start N-(5-Bromopyridin-3-yl) methanesulfonamide SEM_Protected N-SEM Protected Start->SEM_Protected SEM-Cl, NaH N_Oxide Pyridine N-Oxide Start->N_Oxide m-CPBA Double_Protected N-SEM Protected Pyridine N-Oxide SEM_Protected->Double_Protected m-CPBA Final_Product Selectively Modified Product SEM_Protected->Final_Product 1. Modify Molecule 2. Pd/C, HCOOHNH₄ N_Oxide->Double_Protected SEM-Cl, NaH N_Oxide->Final_Product 1. Modify Molecule 2. TBAF Double_Protected->SEM_Protected Pd/C, HCOOHNH₄ (Reduction) Double_Protected->N_Oxide TBAF (Fluoride)

Figure 3: Orthogonal protection and deprotection workflow.

This strategy allows for selective manipulation. For instance, one could first deprotect the sulfonamide with fluoride to perform a reaction at that site, while the pyridine N-oxide remains. Subsequently, the N-oxide could be reduced to regenerate the pyridine, yielding a selectively modified final product.

Conclusion

The successful synthesis of complex molecules derived from N-(5-Bromopyridin-3-yl)methanesulfonamide hinges on the judicious use of protecting groups. By understanding the distinct reactivity of the sulfonamide and pyridine nitrogens, researchers can select appropriate protecting groups like Boc (acid-labile), SEM (fluoride-labile), or N-oxides (reducible) to mask these sites. Implementing orthogonal strategies provides maximum synthetic flexibility, enabling the sequential modification of the molecule with precision and high yield. The protocols and strategies outlined in this guide serve as a robust starting point for chemists working to incorporate this valuable building block into advanced synthetic programs.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2007. [URL: https://www.wiley.com/en-us/Protective+Groups+in+Organic+Synthesis%2C+4th+Edition-p-9780471697541]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
  • Ghassemi, S.; Fuchs, K. Alternative method of Boc-removal from sulfamide using silica-phenyl sulfonic acid in conjunction with microwave heating. Mol Divers. 2005;9(4):295-9. [URL: https://pubmed.ncbi.nlm.nih.gov/16311805/]
  • Professor Dave Explains. Protecting Groups for Amines: Sulfonamides. YouTube, 2020. [URL: https://www.youtube.
  • Al-Subari, A. M. Recent trends in the chemistry of pyridine N-oxides. Arkivoc. 2001 (i) 242-268. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2001/i]
  • Pettersen, A. et al. Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ChemistryOpen. 2019, 8(3), 323-328. [URL: https://www.researchgate.net/publication/330990393_Synthesis_of_Sulfonimidamide-Based_Amino_Acid_Building_Blocks_with_Orthogonal_Protecting_Groups]
  • Sacher, J. R.; Weinreb, S. M. 2-(Trimethylsilyl)ethanesulfonyl (SES) Chloride. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v86p0135]
  • Chem-Station. Sulfonyl Protective Groups. 2014. [URL: https://www.chem-station.com/en/reactions-2/2014/05/sulfonyl-protective-groups.html]
  • Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/sem-protecting-group-sem-protection-deprotection-mechanism/]
  • Zacharie, B. et al. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry. 2001, 66(15), 5264-5265. [URL: https://pubs.acs.org/doi/10.1021/jo015574z]
  • Baran, P. S. Pyridine N-Oxides. Baran Group Meeting, 2012. [URL: https://baranlab.org/wp-content/uploads/2019/08/Andreas_PNO.pdf]
  • Zacharie, B.; Moreau, N.; Dockendorff, C. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/136.shtm]
  • Ochiai, E. Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. The Journal of Organic Chemistry. 1953, 18(5), 534-551. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01133a004]
  • Wikipedia. Pyridine-N-oxide. [URL: https://en.wikipedia.org/wiki/Pyridine-N-oxide]
  • Wikipedia. Pyridine. [URL: https://en.wikipedia.org/wiki/Pyridine]
  • University of Bristol. Protecting Groups and Orthogonal Protection Strategies. [URL: https://www.chm.bris.ac.uk/webprojects2002/fleming/VI_protecting_groups.htm]
  • ACS Green Chemistry Institute. Acids - Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-reagent-guide-boc-deprotection-acid.pdf]
  • Pospisil, J. et al. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. 2021, 86(1), 328-344. [URL: https://www.researchgate.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(5-Bromopyridin-3-yl)methanesulfonamide

[1]

Introduction

Welcome to the Technical Support Center. You are likely working with N-(5-Bromopyridin-3-yl)methanesulfonamide , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., via Suzuki-Miyaura coupling at the C-5 bromine).

This molecule presents a classic "amphoteric" purification challenge: it possesses a weakly basic pyridine nitrogen and a weakly acidic sulfonamide proton.[1] Furthermore, the synthesis from 3-amino-5-bromopyridine often yields a stubborn bis-sulfonamide impurity.

This guide moves beyond standard protocols to address the causality of failure modes and provides self-validating purification workflows.

Module 1: The "Bis-Mesyl" Impurity (Troubleshooting)

The Issue: Users frequently report yields >100% or a persistent impurity running slightly higher than the product on TLC. This is almost invariably the bis-methanesulfonamide (

1

The Mechanism: The sulfonamide product (

1
Corrective Protocol: The Hydrolysis Loop

Do not attempt to separate the bis-impurity by column chromatography immediately; it is inefficient.[1] Instead, convert it back to the desired product.

Step-by-Step Recovery:

  • Dissolution: Dissolve the crude reaction mixture (containing both mono- and bis-products) in Methanol/THF (1:1) .

  • Base Treatment: Add 2M aqueous NaOH (2–3 equivalents).

  • Reaction: Stir at ambient temperature for 1–2 hours.

    • Why this works: The bis-sulfonamide is chemically labile toward base hydrolysis, while the mono-sulfonamide anion (now protected by its negative charge) is stable.[1]

  • Validation: Monitor via TLC. The upper "bis" spot should disappear, converging into the lower "mono" product spot.

  • Workup: Acidify to pH ~5 with 1M HCl and extract/precipitate (see Module 2).

BisHydrolysisStartCrude Mixture(Mono + Bis)BaseAdd NaOH (aq)DeprotonationStart->BaseInterIntermediate State[Mono-Anion] + [Bis-Unstable]Base->Inter t = 0 minHydrolysisHydrolysis of BisReverts to MonoInter->Hydrolysis t = 60 minProductPure Mono-Sulfonamide(After Acidification)Hydrolysis->Product pH Adjustment

Figure 1: The "Convergence Strategy" for recovering yield from bis-sulfonylated impurities.

Module 2: Acid-Base Extraction (The "pH Switch")[1]

The Issue: Column chromatography is expensive and difficult due to the tailing nature of pyridines.[1]

The Solution: Leverage the acidity of the sulfonamide NH (

11
Protocol: The pH Switch
StepActionChemical StateOutcome
1 Dissolve crude in 0.5M NaOH (aq).Product

Anion (

)
Product dissolves in water.[1]
2 Wash with EtOAc or DCM (x2).[1]Impurities

Neutral
Non-acidic impurities (Bis-mesyl, unreacted amine) stay in organic layer.[1] Discard Organic.
3 Acidify aqueous layer to pH 4–5 with 1M HCl.Product

Neutral (

)
Product precipitates or becomes extractable.
4 Filtration or Extraction .[1]Solid / Organic SolnCollect pure product.[1]

Critical Warning: Do not acidify below pH 3. The pyridine nitrogen (


1

AcidBaseExtractionCrudeCrude SolidNaOHDissolve in 0.5M NaOH(pH > 10)Crude->NaOHPartitionPartition with EtOAcNaOH->PartitionOrgLayerOrganic Layer(Discard)Partition->OrgLayerNeutral ImpuritiesAqLayerAqueous Layer(Contains Product Anion)Partition->AqLayerProductAcidifyAcidify to pH 4-5(Acetic Acid or HCl)AqLayer->AcidifyPrecipitatePrecipitate/ExtractPure ProductAcidify->Precipitate

Figure 2: The "pH Switch" workflow for removing non-acidic impurities without chromatography.[1]

Module 3: Crystallization & Chromatography

If the acid-base extraction is insufficient, use these refined physical separation methods.

Method A: Crystallization

The compound is prone to "oiling out" if cooling is too rapid.[1]

  • Solvent System: Ethanol/Water (3:[1]1) or Ethyl Acetate/Heptane.

  • Protocol: Dissolve in minimum hot Ethanol. Add warm water dropwise until turbidity persists.[1] Re-heat to clear, then let cool slowly to room temperature with stirring.

  • Troubleshooting: If oiling occurs, seed the mixture with a tiny crystal of pure product or scratch the glass surface.[1]

Method B: Flash Chromatography

Pyridines interact strongly with silanols on silica gel, causing peak tailing.[1]

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase: DCM : Methanol (95:5) + 0.5% Aqueous Ammonia (NH₄OH) or 1% Triethylamine .[1]

  • Why it works: The amine modifier competes for the acidic silanol sites on the silica, allowing the pyridine-sulfonamide to elute as a sharp band.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use the crude product directly in a Suzuki coupling?

  • Answer: Generally, yes, if the impurity is only the bis-sulfonamide.[1] The base used in Suzuki coupling (e.g.,

    
     or 
    
    
    ) will often hydrolyze the bis-impurity in situ during the coupling reaction.[1] However, unreacted 3-amino-5-bromopyridine is a catalyst poison (coordinates to Pd) and must be removed via the Acid/Base method (Module 2).[1]

Q2: My product is water-soluble after acidification. What happened?

  • Answer: You likely over-acidified.[1] If the pH drops below 2, the pyridine ring protonates.[1]

  • Fix: Adjust the pH back to 4–5 using saturated

    
    . The precipitate should reappear.
    

Q3: The NMR shows a shift in the pyridine protons.

  • Answer: This compound is pH-sensitive.[1]

    
     is often slightly acidic (forming HCl over time). This can protonate the pyridine, shifting signals downfield.[1]
    
  • Fix: Add a drop of

    
     / 
    
    
    shake or use DMSO-
    
    
    for a more consistent shift profile.

References

  • General Sulfonylation of Aminopyridines

    • Reaction Logic: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at Carbonyl/Sulfonyl groups).

  • Bis-Sulfonamide Hydrolysis Strategy

    • Source:Organic Process Research & Development. Strategies for the removal of bis-sulfonyl impurities in pharmaceutical intermediates.

  • Purification of Aminopyridine Derivatives

    • Source:National Institutes of Health (NIH).[1] Studies on the preparation of aminobipyridines... (Scheme 3 discusses the double sulfonylation derivative).

  • Physical Properties & Solubility (Analogous Structures)

    • Source: PubChem Compound Summary for N-(5-bromopyridin-3-yl)benzenesulfonamide analogs.

optimizing Suzuki coupling yields for electron-deficient bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Suzuki Cross-Coupling of Electron-Deficient Bromopyridines

Current Status: Online Agent: Senior Application Scientist Topic: Optimization & Troubleshooting for Electron-Deficient Bromopyridines Reference ID: SZ-PYR-OPT-026

Diagnostic Hub: Why is Your Reaction Failing?

Electron-deficient bromopyridines (e.g., 2-bromo-5-nitropyridine, 2-bromo-3-cyanopyridine) present a paradox. They are electronically activated for the first step of the catalytic cycle (oxidative addition) but are notoriously difficult to couple in high yields.

Use this diagnostic matrix to identify your specific failure mode before proceeding to the protocols.

SymptomProbable CauseMechanistic Insight
No Conversion / SM Recovery Catalyst Poisoning The pyridine nitrogen (N) coordinates strongly to the Palladium (Pd) center, forming a stable, inactive complex (

), halting the cycle.
Product + De-halogenated SM Hydrodebromination Oxidative addition occurred, but transmetalation was too slow. The active Pd(II)-Ar species abstracted a hydride (from solvent/base) and reductively eliminated Ar-H.
Low Yield + "Black Tar"

Side Reaction
The electron-deficient ring is highly susceptible to nucleophilic attack. Strong bases (OH⁻, OMe⁻) attacked the ring directly, displacing the bromide, bypassing the Pd cycle entirely.
Low Yield + Arene (Ar-H) Protodeboronation The boronic acid partner decomposed before it could couple.[1] Common with electron-deficient or heterocyclic boronic acids.[1]

The "N-Poisoning" Paradox & Solution

The Problem: In standard Suzuki couplings, the pyridine nitrogen acts as a competitive ligand. For electron-deficient pyridines, the ring is electron-poor, but the nitrogen lone pair remains a potent sigma-donor. It binds to the electrophilic Pd(II) intermediate, creating a "dead-end" species that cannot undergo transmetalation.

The Solution: Steric Bulk (The "Glove" Effect) You must use bulky, electron-rich phosphine ligands.

  • Ligand of Choice: XPhos or SPhos .

  • Why: These ligands are structurally massive. They envelop the Pd center, allowing the small oxidative addition to occur but physically blocking the approach of the pyridine nitrogen. They also boost the electron density on Pd, facilitating the oxidative addition of chlorides if you switch halogens.

PoisoningMechanism Pd Active Pd(0) Catalyst OxAdd Oxidative Addition (Pd-Ar-Br) Pd->OxAdd + PyBr PyBr Bromopyridine (Substrate) Poison DEAD END: N-Bound Pd Complex (Catalyst Poisoning) OxAdd->Poison Small Ligands (PPh3) N-Coordination allowed TransMet Transmetalation (Success) OxAdd->TransMet Bulky Ligands N-Coordination blocked Ligand Bulky Ligand (XPhos/SPhos) Ligand->OxAdd Stabilizes

Figure 1: Mechanism of catalyst poisoning vs. successful ligation using bulky phosphines.

Optimized Experimental Protocols

Do not use generic "Tetrakis" (


) for these substrates. It will fail due to ligand displacement by the pyridine nitrogen.
Protocol A: The "Gold Standard" (Buchwald Conditions)

Best for: 2-bromopyridines, nitro-pyridines, and general electron-deficient heterocycles.

  • Catalyst Precursor:

    
     (1.0 mol%) or 
    
    
    
    (2.0 mol%).
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (2-4 mol%).

    • Ratio: Maintain a 1:2 Pd:Ligand ratio to ensure active species generation.

  • Base:

    
     (3.0 equiv).
    
    • Note: Phosphate is milder than carbonate and less likely to cause

      
       side reactions on the electron-deficient ring.
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

    • Concentration: 0.2 M - 0.5 M (Higher concentration helps rate).

  • Temperature: 100°C.

  • Procedure:

    • Charge solids (Pd, Ligand, Boronic Acid, Base) into a vial.[2]

    • Evacuate and backfill with Argon (3x). Critical: Oxygen kills the electron-rich XPhos.

    • Add degassed solvents and the bromopyridine (if liquid).

    • Heat to 100°C for 2–4 hours.

Protocol B: The "Sensitive Substrate" Method (Anhydrous)

Best for: Substrates prone to hydrolysis (


 by OH⁻) or protodeboronation.
  • Catalyst:

    
     (3-5 mol%).
    
    • Why: The bidentate ligand prevents N-coordination, and dppf is robust.

  • Base: CsF (Cesium Fluoride) (2.5 equiv).

    • Mechanism:[3][4][5][6] Fluoride activates the boronic acid without generating high concentrations of caustic hydroxide.

  • Solvent: Anhydrous DME (Dimethoxyethane) or Toluene.

  • Temperature: 80°C.

Troubleshooting Guide (FAQ)

Q1: I see rapid consumption of the bromopyridine, but my product yield is <20%. The major byproduct is the de-halogenated pyridine (Py-H).

  • Diagnosis: Hydrodebromination. The oxidative addition is fast (due to the electron-deficient ring), but the transmetalation is stalling. The Pd species sits waiting and eventually strips a hydride from the solvent.

  • Fix:

    • Increase Boronate: Use 1.5–2.0 equivalents of the boronic acid.

    • Switch Solvent: Move away from alcohols (isopropanol/ethanol) which are hydride sources. Use Toluene or Dioxane.[6][7]

    • Water: Ensure you have some water (in Protocol A). Transmetalation requires a hydroxo-palladium species (

      
      ). Totally anhydrous conditions can sometimes cause this stall if not using Fluoride.
      

Q2: My reaction turns black immediately, and I get no conversion.

  • Diagnosis: "Palladium Black" precipitation.[8] Your catalyst has decomposed/aggregated before entering the cycle.

  • Fix:

    • Check Ligand: XPhos oxidizes easily in air. Use a fresh bottle or store in a glovebox.

    • Pre-catalyst: Switch to a pre-formed catalyst like XPhos Pd G2 or G3 . These are air-stable and generate the active species only upon heating in the reaction.

Q3: The bromopyridine is electron-deficient (e.g., 2-bromo-5-nitropyridine). I am seeing a byproduct where the bromine is replaced by -OH or -OBu.

  • Diagnosis: Nucleophilic Aromatic Substitution (

    
    ). The base is attacking the ring directly because the nitro group makes the ring extremely electrophilic.
    
  • Fix:

    • Change Base: Switch from

      
       or 
      
      
      
      to
      
      
      (less nucleophilic) or CsF (non-nucleophilic).
    • Lower Temperature: Drop to 60–80°C.

    • Slow Addition: Add the base as a solution via syringe pump over 1 hour.

Q4: Can I use Pyridyl Boronic Acids instead of Bromopyridines?

  • Warning: This is significantly harder. 2-pyridyl boronic acids are notoriously unstable and undergo rapid protodeboronation.

  • Recommendation: If you must use this polarity, switch to MIDA boronates or Potassium Organotrifluoroborates (

    
    ) . These slowly release the active species, preventing decomposition.
    

Decision Tree for Optimization

OptimizationTree Start Start: Electron-Deficient Bromopyridine Coupling CheckYield Check Yield & Byproducts Start->CheckYield LowYield Low Yield (<30%) CheckYield->LowYield SideRxn Identify Major Side Product LowYield->SideRxn SM_Recov SM Recovered (No Rxn) SideRxn->SM_Recov Reaction Stalls DeHalo De-halogenation (Ar-H formed) SideRxn->DeHalo Reduction Hydrolysis Hydrolysis/SNAr (Ar-OH formed) SideRxn->Hydrolysis Substitution Sol_Poison Catalyst Poisoning. Switch to XPhos-Pd-G3 or SPhos. SM_Recov->Sol_Poison Sol_Rate Transmetalation too slow. Increase Boronic Acid (2.0eq). Switch to Dioxane/H2O. DeHalo->Sol_Rate Sol_Base Base Attack. Switch to CsF or K3PO4. Lower Temp. Hydrolysis->Sol_Base

Figure 2: Troubleshooting decision tree for yield optimization.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[9]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[9]

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer.

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[3]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Technical Support Center: Catalyst Optimization for N-(5-Bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double-Edged" Substrate

Researchers working with N-(5-Bromopyridin-3-yl)methanesulfonamide often encounter abrupt catalytic failure.[1] This substrate presents a "double threat" to Palladium (Pd) catalysis:

  • The Pyridine Nitrogen (Soft Donor): Acts as a competitive ligand, displacing phosphines and sequestering the metal in an off-cycle resting state.

  • The Sulfonamide Moiety (Acidic Proton): Under basic cross-coupling conditions, the sulfonamide is deprotonated (

    
    ). The resulting amidate anion is a potent 
    
    
    
    -donor that can form stable, unreactive Pd-complexes.[1]

This guide provides diagnostic steps, mechanistic insights, and validated protocols to overcome these poisoning pathways.

Diagnostic Hub: Troubleshooting FAQs
Symptom A: "My reaction turns black immediately upon heating and yields <10% product."
  • Diagnosis: Ligand Stripping & Pd Agglomeration. The pyridine nitrogen in your substrate is out-competing your phosphine ligand for the Pd center.[1] Once the phosphine is displaced, the "naked" Pd(0) atoms aggregate into catalytically inactive Palladium black nanoparticles.

  • Immediate Fix: Switch to a Precatalyst system (e.g., XPhos Pd G4 or PEPPSI-IPr).[1] These distinct complexes are designed to release the active species only within the catalytic cycle and contain bulky ligands that are difficult to displace.

Symptom B: "The reaction starts well but stalls at 40-50% conversion. Adding more catalyst doesn't help."
  • Diagnosis: Product Inhibition (Auto-Poisoning). As the reaction proceeds, the concentration of the product increases. If your product contains the same pyridine/sulfonamide motif, it may bind to the catalyst more strongly than the starting material, effectively "choking" the reaction as yield improves.

  • Immediate Fix:

    • Increase Ligand-to-Metal Ratio: Move from 1:1 to 2:1 (L:Pd) to shift the equilibrium back toward the active catalyst.

    • Solvent Switch: Use a solvent that coordinates weakly (e.g., 1,4-Dioxane or t-Amyl alcohol) to stabilize intermediates without blocking the cycle.[1]

Symptom C: "I see the oxidative addition adduct by NMR, but no coupling occurs."
  • Diagnosis: Amidate Trap. The base used (e.g., NaOtBu,

    
    ) has deprotonated the sulfonamide. The resulting anion has coordinated to the Pd(II)-Ar species, forming a stable "Palladacycle" or "Pd-Amidate" resting state that is too stable to undergo transmetalation or reductive elimination.
    
  • Immediate Fix: Protect the sulfonamide (e.g., N-Boc or N-SEM) before the coupling step to remove the acidic proton and steric accessibility.

Deep Dive: The Mechanics of Poisoning

To solve the problem, one must visualize the competition at the metal center. The diagram below illustrates the productive catalytic cycle versus the two primary poisoning pathways specific to this substrate.

CatalystPoisoning Figure 1: Catalytic Cycle vs. Poisoning Pathways for N-(5-Bromopyridin-3-yl)methanesulfonamide Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Pd0->OxAdd + Substrate TransMet Transmetalation [L-Pd(II)-Ar-Nu] OxAdd->TransMet + Nucleophile / Base PyridineTrap PATHWAY A: Pyridine Poisoning [Pd(L)(Pyridine)Br(Ar)] (Stalled off-cycle) OxAdd->PyridineTrap Pyridine N-Coordination (Displaces Solvent/Ligand) AmidateTrap PATHWAY B: Amidate Trap [Pd(L)(N-Sulfonamidate)] (Stable chelate) OxAdd->AmidateTrap Deprotonation of Sulfonamide (Anionic Binding) Product Product Release (Ar-Nu) TransMet->Product Reductive Elimination Product->Pd0 Regeneration PdBlack Pd Black (Precipitation) PyridineTrap->PdBlack Ligand Dissociation Substrate Substrate: N-(5-Bromopyridin-3-yl) methanesulfonamide

Caption: The productive cycle (Blue/Green) is intercepted by Pyridine coordination (Pathway A) or Sulfonamidate formation (Pathway B), leading to catalyst arrest.

Validated Mitigation Protocols

The following protocols are designed to bypass the specific deactivation modes of aminopyridines.

Strategy 1: The "Bulky Ligand" Approach (Recommended)

Rationale: Using extremely bulky biaryl phosphine ligands (Buchwald Ligands) creates a "steric wall" around the Palladium. This allows the small oxidative addition substrates to enter but physically prevents the coordination of the bulky pyridine/sulfonamide substrate to the axial sites of the metal.

Table 1: Recommended Catalyst Systems

ComponentRecommendationWhy it works
Precatalyst XPhos Pd G4 or BrettPhos Pd G4 Ensures 1:1 L:Pd ratio; activates at low temp; prevents initial Pd-black formation.[1]
Alternative Pd-PEPPSI-IPent Highly stable NHC ligand; resistant to displacement by pyridines.[1]
Base

(Tribasic Potassium Phosphate)
Milder than alkoxides; reduces concentration of deprotonated sulfonamide.[1]
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point; weak coordination does not compete with ligand.[1]
Protocol: Suzuki-Miyaura Coupling (Optimized)

Materials:

  • Substrate: N-(5-Bromopyridin-3-yl)methanesulfonamide (1.0 equiv)[1][2]

  • Boronic Acid/Ester (1.2 - 1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)[1]

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Charge Solids: In a reaction vial, add the Substrate, Boronic Acid, and XPhos Pd G4.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen accelerates catalyst decomposition.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (Concentration: 0.1 M - 0.2 M relative to substrate).[1]

  • Base Addition: Add the aqueous

    
     solution via syringe.
    
  • Reaction: Heat to 80°C . Monitor by LCMS at 1 hour.

    • Note: If conversion is slow, raise to 100°C. Do not exceed 100°C initially to prevent rapid catalyst death.

  • Workup: Cool to RT. Filter through Celite (to remove Pd residues).[1] Dilute with EtOAc, wash with water/brine.

Strategy 2: The "Protecting Group" Fallback

If the direct coupling fails despite catalyst optimization, the sulfonamide proton is likely the culprit (Pathway B).

  • Protection: React substrate with

    
     / DMAP to form the N-Boc-sulfonamide.[1]
    
  • Coupling: Run the standard coupling (the Boc group adds steric bulk and removes the acidic proton).

  • Deprotection: Treat with TFA/DCM (1:1) or HCl/Dioxane to reveal the sulfonamide.

References & Authority
  • Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation of Heterocycles."[1] Comprehensive Heterocyclic Chemistry III, 2008. (Discusses general heterocycle poisoning mechanisms).

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[1] Chemistry – A European Journal, 2006.[3] (Demonstrates NHC ligands overcoming pyridine inhibition).[1]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. (Introduction of G3/G4 precatalysts to prevent Pd-black).

  • Willis, M. C., et al. "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides."[1][4] Synlett, 2016.[4] (Provides context on sulfonamide stability and synthesis in Pd-catalyzed environments).

  • BenchChem Technical Support. "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Knowledge Base, 2025. (General troubleshooting for pyridine-based deactivation).

Sources

stability of N-(5-Bromopyridin-3-yl)methanesulfonamide under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability and Handling Under Basic Conditions

Welcome to the technical support guide for N-(5-Bromopyridin-3-yl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions, troubleshoot challenges, and ensure the integrity of your results. This guide addresses the critical topic of the compound's stability in the presence of bases, a common requirement in many synthetic applications.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common initial questions regarding the chemical behavior of N-(5-Bromopyridin-3-yl)methanesulfonamide in basic environments.

Q1: What is the primary stability concern when using N-(5-Bromopyridin-3-yl)methanesulfonamide with bases?

The principal concern is the hydrolysis of the sulfonamide (S-N) bond. While sulfonamides are generally considered robust functional groups, they are susceptible to cleavage under certain basic conditions, particularly with increased temperature and pH.[1][2] This degradation pathway is often the primary source of yield loss and impurity generation in subsequent reaction steps.

Q2: How do different types of bases affect the compound's stability?

The stability is highly dependent on the strength (pKa), concentration, and nucleophilicity of the base used.

  • Strong Inorganic Hydroxide Bases (e.g., NaOH, KOH): These pose the highest risk of hydrolysis, especially in aqueous or protic solvents and at elevated temperatures. They can directly attack the electrophilic sulfur atom, leading to bond cleavage.

  • Carbonate and Bicarbonate Bases (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃): These are generally safer alternatives. Their lower basicity and reduced concentration of hydroxide ions in solution significantly slow the rate of hydrolysis. They are often sufficient for deprotonating the sulfonamide nitrogen for reactions like N-alkylation without causing significant degradation.

  • Non-Nucleophilic Organic Bases (e.g., DBU, DBN): These strong, sterically hindered bases are excellent for promoting elimination or other reactions where deprotonation is needed without the risk of nucleophilic attack on the sulfonamide.

  • Amine Bases (e.g., Triethylamine, DIPEA): These are typically too weak to deprotonate the sulfonamide nitrogen but are used as acid scavengers. They pose a very low risk of causing degradation.

Q3: What are the expected degradation products under harsh basic conditions?

The hydrolysis of the S-N bond is the most plausible degradation pathway. This reaction would yield two primary products: 5-bromo-3-aminopyridine and methanesulfonic acid (or its corresponding salt).

Q4: Does the bromopyridine ring itself degrade under basic conditions?

The pyridine ring is an electron-deficient aromatic system, which makes it relatively stable against oxidative degradation but susceptible to nucleophilic attack.[3][4] However, nucleophilic aromatic substitution (SNAr) of the bromine atom would require very harsh conditions (strong nucleophiles, high temperatures) and is generally a much slower process than sulfonamide hydrolysis. For most standard synthetic protocols, the pyridine core is considered stable.

Part 2: Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides a logical framework for diagnosing and resolving issues related to the stability of N-(5-Bromopyridin-3-yl)methanesulfonamide.

Issue 1: Low or No Yield in a Base-Mediated Reaction
  • Symptom: Your reaction (e.g., an N-alkylation) shows low conversion of the starting material, and the primary material recovered is unreacted N-(5-Bromopyridin-3-yl)methanesulfonamide or a new, more polar spot by TLC.

  • Potential Cause: The base used was strong enough to cause significant hydrolysis of the starting material, competing with the desired reaction. The polar spot is likely the 5-bromo-3-aminopyridine byproduct.

  • Troubleshooting Workflow:

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm is_degraded Is Polar Byproduct (e.g., 5-bromo-3-aminopyridine) Present? check_sm->is_degraded sm_unreacted Is Starting Material Largely Unreacted? is_degraded->sm_unreacted No degraded_path Degradation Confirmed is_degraded->degraded_path Yes unreacted_path Reaction Not Initiated sm_unreacted->unreacted_path Yes solution_base Solution: 1. Switch to a weaker, non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃). 2. Lower reaction temperature. 3. Use anhydrous solvent. degraded_path->solution_base solution_conditions Solution: 1. Increase reaction temperature moderately. 2. Screen alternative solvents. 3. Confirm activity of alkylating/acylating agent. unreacted_path->solution_conditions

Caption: Primary hydrolytic degradation pathway.

References
  • Vertex AI Search, The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Wagenaar, A., & Engberts, J. B. F. N. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry - ACS Publications.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
  • King, J. F., et al. Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate.
  • Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization. The Journal of Organic Chemistry - ACS Publications. (2007).
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. (2024).
  • Pyridine. Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
  • The pyridine/benzene stability 'paradox'? Chemistry Stack Exchange. (2017).
  • N-(5-bromopyridin-3-yl)-4-methyl piperazine-1-carboxamide. Smolecule. (2024).
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents. (2006).
  • N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (C6H8BrN3O2S). PubChemLite.
  • Method of preparing methane sulfonamide and its derivatives. Google Patents. (1971).
  • Synthesis of sulfonamide intermediates. Google Patents. (1995).
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Semantic Scholar.
  • 3-[(2-amino-5-bromopyridin-3-yl)sulfonylamino]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide. PubChem.
  • N-(5-Bromopyridin-3-yl)-3-methylbutanamide. BLDpharm.
  • N-(5-Bromopyridin-3-yl)-3-methylbutanamide. Sigma-Aldrich.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • N-((5-Bromopyridin-3-yl)methyl)propan-1-amine. BLDpharm.
  • Ratcliffe, AJ. (2022). Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
  • Liu, W., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate.
  • N-[1-benzyl-6-(1,5-dimethyl-6-oxopyridin-3-yl)indazol-4-yl]ethanesulfonamide. BindingDB.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. MDPI. (2021).
  • Balaji, J., et al. (2015). A study on degradation of bronopol and formation of nitrosamines in oral hygiene products. RS Publication.
  • Effect of sodium hydroxide (0.1M) in the degradation of NA. ResearchGate.
  • Manufacturing and Degradation Impurities. Hypha Discovery.
  • N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide. ChemicalBook.
  • Direct N–SF5 and N–SF4CF3 Bond Formation through Strain-Release Functionalization. ChemRxiv. (2025).
  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231). PubMed. (2024).
  • Degradation of Biopharmaceuticals During Cleaning Processes. BioProcess International. (2023).
  • N-[5-(2-aminopyrimidin-5-yl)-3-pyridinyl]methanesulfonamide. PubChem.
  • Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ResearchGate. (2024).
  • N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide. Pharmaffiliates.

Sources

Validation & Comparative

Structural Verification of N-(5-Bromopyridin-3-yl)methanesulfonamide: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: N-(5-Bromopyridin-3-yl)methanesulfonamide CAS: 1009101-22-3 (Analogous) Application: Key intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.

This guide provides a technical analysis of the 1H NMR spectral characteristics of N-(5-Bromopyridin-3-yl)methanesulfonamide. Unlike standard datasheets, this document focuses on comparative analytical performance , evaluating how solvent selection (DMSO-d₆ vs. CDCl₃) and precursor comparison (vs. 3-Amino-5-bromopyridine) dictate the quality of structural verification.

Key Finding: DMSO-d₆ is the superior solvent for this analysis, providing clear resolution of the labile sulfonamide proton (–NH–) and distinct separation of the aromatic pyridine signals, which often overlap or broaden in chloroform due to aggregation and quadrupolar relaxation effects.

Part 1: Structural Analysis & Assignment Logic

The molecule consists of a 3,5-disubstituted pyridine ring. The lack of symmetry and the meta-positioning of the Bromine and Methanesulfonamide groups creates a distinct AMX spin system (or ABC depending on field strength) in the aromatic region.

Predicted Chemical Shift Data (DMSO-d₆)
Proton LabelPositionChemical Shift (δ, ppm)*MultiplicityCoupling (J, Hz)Assignment Logic
H-A NH (Sulfonamide)10.20 – 10.50Broad Singlet-Deshielded by SO₂; Exchangeable (disappears with D₂O).
H-2 Pyridine C28.55 – 8.65Doublet (d)~2.0Most deshielded; adjacent to N and EWG (Sulfonamide).
H-6 Pyridine C68.45 – 8.55Doublet (d)~2.0Alpha to N; adjacent to Br.
H-4 Pyridine C48.00 – 8.15Triplet (t) / dd~2.0Shielded relative to H2/H6; Gamma to N.
H-Me Methyl (–CH₃)3.10 – 3.20Singlet (s)-Characteristic sulfonyl-methyl region.

*Note: Shifts are representative estimates based on substituent effects and analogous pyridine sulfonamides in DMSO-d₆.

The "Fingerprint" Region (Aromatic)

The critical verification step is identifying the three aromatic protons. Unlike a para-substituted benzene (which gives two doublets), this 3,5-substituted pyridine yields three distinct signals with small meta-coupling constants (J ≈ 1.5 – 2.5 Hz) .

  • H-2 is typically the most downfield signal due to the synergistic electron-withdrawing effect of the ring nitrogen and the sulfonamide group.

  • H-4 appears as a "pseudo-triplet" or doublet of doublets (dd) because it couples to both H-2 and H-6 with similar coupling constants.

Part 2: Comparative Performance Guide

Comparison A: Solvent Selection (The "Performance" of the Assay)

The choice of solvent drastically alters the spectral quality for sulfonamides.

FeatureMethod A: DMSO-d₆ (Recommended) Method B: CDCl₃ (Alternative) Scientific Rationale
NH Visibility High. Sharp or broad singlet at ~10.3 ppm.Low. Often invisible, extremely broad, or shifts upfield (6-8 ppm).DMSO acts as a H-bond acceptor, "locking" the NH proton and slowing exchange. CDCl₃ allows rapid exchange and aggregation.
Solubility Excellent. Dissolves polar sulfonamides easily.Poor to Moderate. May require heating; risk of precipitation.Sulfonamides are polar; DMSO stabilizes the dipole.
Water Peak Distinct peak at 3.33 ppm.Distinct peak at 1.56 ppm.DMSO is hygroscopic; water peak can overlap with methine signals in complex analogs (though not here).
Resolution High dispersion of aromatic signals.Potential overlap of H2/H6.Polarity of DMSO interacts with the pyridine lone pair, often increasing peak separation.
Comparison B: Reaction Monitoring (Product vs. Precursor)

To confirm successful synthesis, compare the product spectrum against the starting material: 3-Amino-5-bromopyridine .

  • Shift 1 (Aromatic Deshielding): The conversion of the amine (–NH₂, electron-donating) to the sulfonamide (–NHSO₂Me, electron-withdrawing) causes a significant downfield shift (0.5 – 1.0 ppm) of the aromatic protons, particularly H-2 and H-4.

  • Shift 2 (Methyl Appearance): Appearance of a strong singlet at ~3.1 ppm (3H) confirms the installation of the methanesulfonyl group.

  • Shift 3 (Proton Count): Loss of the broad –NH₂ signal (~5-6 ppm, 2H) and appearance of the single –NH– signal (~10 ppm, 1H).

Part 3: Experimental Protocol & Visualization

Sample Preparation Workflow
  • Massing: Weigh 5–10 mg of N-(5-Bromopyridin-3-yl)methanesulfonamide.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: If using CDCl₃, filtration may be required to remove undissolved particulates which cause line broadening.

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear.

  • Acquisition: Standard proton parameters (Pulse width 30°, Relaxation delay D1 ≥ 1.0s, Scans ≥ 16).

Logic Flow for Peak Assignment

NMR_Assignment Start Start: Analyze Spectrum (DMSO-d6) Region1 Region: 10.0 - 11.0 ppm (Broad Singlet?) Start->Region1 Region2 Region: 8.0 - 9.0 ppm (3 Aromatic Signals?) Start->Region2 Region3 Region: 3.0 - 3.2 ppm (Sharp Singlet, 3H) Start->Region3 NH_Conf Confirm: Sulfonamide NH (Exchangeable with D2O) Region1->NH_Conf Yes Split1 Most Downfield (8.6 ppm) Doublet, J~2Hz Region2->Split1 Split2 Middle Signal (8.5 ppm) Doublet, J~2Hz Region2->Split2 Split3 Upfield Signal (8.1 ppm) Triplet/dd, J~2Hz Region2->Split3 Assign1 Assign: H-2 (Adj to N & SO2) Split1->Assign1 Assign2 Assign: H-6 (Adj to N & Br) Split2->Assign2 Assign3 Assign: H-4 (Between Br & SO2) Split3->Assign3 Me_Conf Confirm: Methyl Group (-CH3) Region3->Me_Conf

Caption: Decision tree for assigning protons in N-(5-Bromopyridin-3-yl)methanesulfonamide based on chemical shift and multiplicity logic.

Part 4: Troubleshooting & Impurities

When analyzing the spectrum, be vigilant for these common process impurities:

Impurity SignalApprox. Shift (DMSO-d₆)Origin
Methanesulfonyl chloride ~3.6 ppm (s)Unreacted reagent (hydrolyzes to acid).
Methanesulfonic acid ~2.4 ppm (s)Hydrolysis by-product.
Triethylamine (Et₃N) 0.9 (t) & 2.5 (q) ppmBase often used in synthesis.
Water 3.33 ppm (variable)Hygroscopic solvent uptake.

Self-Validating Check: Calculate the integration ratio between the Methyl singlet (3.1 ppm) and the aromatic region (8.0–8.7 ppm).

  • Target: 3.00 (Methyl) : 1.00 (H2) : 1.00 (H6) : 1.00 (H4).

  • Deviation: If the Methyl integral is >3.2, check for overlapping water or residual methanesulfonyl chloride.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 23—the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 46(5), 491-509. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (General reference for AMX spin systems and coupling constants).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Reference for pyridine substituent effects).

Sources

Navigating the Maze: A Comparative Guide to the LCMS Fragmentation Pattern of N-(5-Bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of a compound's metabolic fate and stability is paramount. Liquid chromatography-mass spectrometry (LCMS) stands as a cornerstone technique for these investigations, providing invaluable data on molecular structure and fragmentation. This guide offers an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of N-(5-Bromopyridin-3-yl)methanesulfonamide, a molecule of interest in medicinal chemistry.

The Structural Blueprint: N-(5-Bromopyridin-3-yl)methanesulfonamide

To comprehend the fragmentation, we must first visualize the molecule. N-(5-Bromopyridin-3-yl)methanesulfonamide consists of a methanesulfonamide group (-SO₂NH-) linking a methyl group to a 5-bromopyridine ring. The presence of the sulfonamide linkage, the aromatic pyridine ring, and the bromine atom are all key features that will dictate its behavior under collision-induced dissociation (CID).

Caption: Chemical structure of N-(5-Bromopyridin-3-yl)methanesulfonamide.

Decoding the Fragments: A Predictive Analysis

Upon introduction into the mass spectrometer and ionization via ESI in positive ion mode, N-(5-Bromopyridin-3-yl)methanesulfonamide is expected to readily form a protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion under CID is anticipated to follow several key pathways, primarily dictated by the lability of the C-S and S-N bonds of the sulfonamide moiety.

Predicted Fragmentation Pathways

The fragmentation of aromatic sulfonamides often involves cleavage of the sulfonamide bond.[1][3] Two primary scenarios are plausible for N-(5-Bromopyridin-3-yl)methanesulfonamide:

  • Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides and would result in the formation of two key fragment ions: the methanesulfonyl cation and the 3-amino-5-bromopyridine radical cation.

  • Cleavage of the C-S bond: This cleavage would generate the 5-bromopyridin-3-yl-aminyl radical and the methanesulfonyl cation.

  • Loss of SO₂: A characteristic fragmentation for many aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), often preceded by a rearrangement.[1]

The presence of the bromine atom will result in a characteristic isotopic pattern for any fragment containing it, with two peaks of nearly equal intensity separated by 2 Da (⁷⁹Br and ⁸¹Br).

cluster_path1 Pathway 1: S-N Cleavage cluster_path2 Pathway 2: C-S Cleavage cluster_path3 Pathway 3: SO₂ Loss precursor [M+H]⁺ m/z 266/268 N-(5-Bromopyridin-3-yl)methanesulfonamide frag1 m/z 173/175 5-Bromo-3-aminopyridine precursor->frag1 - CH₃SO₂ frag2 m/z 79 Methanesulfonyl cation precursor->frag2 - C₅H₄BrN₂ frag3 m/z 172/174 5-Bromopyridin-3-amine radical cation precursor->frag3 - CH₃SO₂NH frag4 [M+H-SO₂]⁺ m/z 202/204 precursor->frag4 - SO₂

Caption: Predicted major fragmentation pathways of protonated N-(5-Bromopyridin-3-yl)methanesulfonamide.

Comparative Fragmentation Data

To lend credence to these predictions, we can examine the documented fragmentation of similar compounds.

Compound ClassKey Fragmentation PathwaysCommon Product IonsReference
Aromatic Sulfonamides Cleavage of the S-N and C-S bonds, neutral loss of SO₂.Ions corresponding to the aromatic amine and the sulfonyl moiety.[1][3][4]
Brominated Aromatic Compounds Loss of Br radical, cleavage of the aromatic ring.Characteristic isotopic patterns for bromine-containing fragments.N/A
Pyridine Derivatives Ring opening, loss of HCN.Ions characteristic of the substituted pyridine ring.N/A

The fragmentation of N-(5-Bromopyridin-3-yl)methanesulfonamide is therefore expected to be a composite of these behaviors, with the sulfonamide cleavage being the most probable initial event due to the relative weakness of the S-N and C-S bonds.

Experimental Protocol: A Blueprint for Analysis

For researchers seeking to obtain experimental data, the following provides a robust starting point for an LC-MS/MS method.

Objective: To identify and characterize the fragmentation pattern of N-(5-Bromopyridin-3-yl)methanesulfonamide.

Materials:

  • N-(5-Bromopyridin-3-yl)methanesulfonamide standard

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • A C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • A tandem mass spectrometer capable of MS/MS (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[5][6][7]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of N-(5-Bromopyridin-3-yl)methanesulfonamide in methanol at 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of mobile phase A and B.

  • LC Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-10 min: 5% B

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 45 psi

    • MS1 Scan Range: m/z 50-400

    • MS/MS Product Ion Scan:

      • Select the [M+H]⁺ ion (predicted m/z 266/268) as the precursor.

      • Apply a range of collision energies (e.g., 10, 20, 30 eV) to observe the fragmentation pattern.

cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (1 µg/mL in 50:50 A:B) lc Liquid Chromatography (C18 Reverse Phase) prep->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Identify Precursor Ion) esi->ms1 cid Collision-Induced Dissociation (Isolate and Fragment Precursor) ms1->cid ms2 MS2 Scan (Detect Product Ions) cid->ms2 data Data Analysis (Interpret Fragmentation Pattern) ms2->data

Caption: A typical experimental workflow for LC-MS/MS analysis.

Conclusion: A Predictive and Comparative Framework

This guide provides a comprehensive, albeit predictive, analysis of the LCMS fragmentation pattern of N-(5-Bromopyridin-3-yl)methanesulfonamide. By leveraging the established fragmentation behaviors of aromatic sulfonamides and bromopyridine derivatives, we have constructed a logical and scientifically grounded framework for anticipating its fragmentation pathways.[1][3] The provided experimental protocol offers a clear and actionable starting point for researchers to generate empirical data and validate these predictions. As with any predictive model, experimental verification is the ultimate arbiter. However, the insights and comparative data presented herein should empower researchers to more efficiently design their experiments, interpret their results, and ultimately accelerate their drug discovery and development efforts.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry. [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. [Link]

  • Overview of the analysis of sulfapyridine from LC-MS/MS. ResearchGate. [Link]

  • N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (C6H8BrN3O2S). PubChem. [Link]

  • Determination of Sulfonamide Residues in Pork Using LCMS-8045. Shimadzu. [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. [Link]

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A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-Pyridine Sulfonamides in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyridine scaffolds are foundational building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among these, pyridine sulfonamides are of particular interest due to their diverse biological activities.[1][3][4] The synthesis of analogues often involves nucleophilic aromatic substitution (SNAr) reactions, where a halide on the pyridine ring is displaced by a nucleophile. For drug development professionals, understanding the relative reactivity of different halo-substituted precursors is critical for optimizing reaction conditions, predicting outcomes, and accelerating discovery timelines.

This in-depth guide provides a comparative analysis of the reactivity of 5-bromo- and 5-chloro-pyridine sulfonamides. While seemingly similar, the choice between a bromo or chloro leaving group can have subtle but important implications for synthetic strategy. We will dissect the underlying mechanistic principles, evaluate the electronic factors at play, and provide robust experimental protocols for researchers to quantify these differences in their own laboratories.

Part 1: The Mechanistic Landscape: SNAr on the Pyridine Ring

The cornerstone of this comparison lies in the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitution on aliphatic systems, the SNAr reaction on an aromatic ring is a two-step process:

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the halogen leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion.

The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it inherently more susceptible to nucleophilic attack than a corresponding benzene ring.[7] This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen, as the negative charge of the Meisenheimer intermediate can be delocalized directly onto the nitrogen atom, providing significant stabilization.[8][9][10][11]

Conversely, substitution at the meta positions (3- and 5-) is significantly less favorable because this direct resonance stabilization involving the nitrogen atom is not possible.[8][10] Consequently, SNAr reactions at the 5-position, as in our target molecules, generally require more forcing conditions (e.g., higher temperatures, stronger bases, or highly activated substrates) compared to substitutions at the 2- or 4-positions.

Caption: General mechanism of SNAr on a 5-halopyridine sulfonamide.

Part 2: Deconstructing Reactivity: Key Influencing Factors

Two primary factors dictate the reactivity of 5-bromo- and 5-chloro-pyridine sulfonamides in SNAr reactions: the activating effect of the sulfonamide group and the intrinsic leaving group ability of the halogen.

The Sulfonamide Group: A Potent Activator

The sulfonamide group (–SO₂NHR) is a powerful electron-withdrawing group (EWG). Regardless of its position on the ring, it inductively withdraws electron density, making the entire pyridine scaffold more electrophilic and thus more susceptible to nucleophilic attack. This activation is crucial for promoting the otherwise difficult substitution at the 5-position. The presence of a strong EWG like a sulfonamide can significantly lower the activation energy required for the formation of the Meisenheimer complex.

The Halogen Leaving Group: A Tale of Two Effects

The nature of the halogen (X) at the C-5 position influences reactivity through two competing effects:

  • Inductive Effect (Electronegativity): This effect influences the rate-determining nucleophilic attack. The electronegativity order is F > Cl > Br > I. A more electronegative halogen polarizes the C-X bond more effectively, rendering the carbon atom more electrophilic and prone to attack. Based on this effect alone, one would predict a reactivity order of F > Cl > Br.

  • Leaving Group Ability (C-X Bond Strength): This effect relates to the ease of C-X bond cleavage during the fast rearomatization step. The C-X bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. Better leaving groups are typically weaker bases, with I⁻ being the best leaving group and F⁻ the worst.

In classical SNAr reactions, the first step (nucleophilic attack) is almost always rate-determining. Therefore, the inductive effect of the halogen, which activates the ring towards attack, is the dominant factor. This explains the universally observed reactivity trend of Ar-F >> Ar-Cl ≈ Ar-Br > Ar-I for activated aromatic systems.[12][13] The significantly higher reactivity of fluoroarenes is a well-established principle.[6]

Part 3: Head-to-Head Comparison: Bromo vs. Chloro

Based on the established principles of SNAr chemistry, the reactivity of 5-chloro- and 5-bromo-pyridine sulfonamides is expected to be very similar.[12][13]

  • Electronegativity and Inductive Effect: Chlorine (3.16 on the Pauling scale) is more electronegative than bromine (2.96). This suggests that the carbon atom in the C-Cl bond is slightly more electrophilic than in the C-Br bond, which should lead to a slightly faster rate of nucleophilic attack for the 5-chloro derivative.

  • Bond Strength and Polarizability: The C-Br bond is weaker and more polarizable than the C-Cl bond, which would favor its cleavage. However, since this step is not rate-determining, its impact on the overall reaction rate is minimal.

Part 4: Experimental Design for a Definitive Comparison

To empirically determine the relative reactivity, a well-designed experiment is essential. A competition experiment is a highly reliable and efficient method for this purpose as it eliminates variability in reaction conditions.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Analysis cluster_analysis Data Interpretation A Combine Equimolar Amounts: - 5-Bromo-Pyridine Sulfonamide - 5-Chloro-Pyridine Sulfonamide B Add Sub-Stoichiometric Nucleophile (e.g., 0.5 equivalents) and Base A->B C Add Solvent and Internal Standard B->C D Heat Reaction Mixture (e.g., 80-120 °C) E Monitor Reaction by HPLC/LC-MS (Aliquot at t=0, 1h, 4h, 24h) D->E F Quench Reaction After Significant Conversion E->F G Quantify Reactants and Products Against Internal Standard H Calculate Ratio of Bromo-Product to Chloro-Product G->H I Determine Relative Rate Constant (k_Br / k_Cl) H->I

Sources

A Senior Application Scientist's Guide to the Melting Point Validation of N-(5-Bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Melting Point in Compound Purity and Identity

In the landscape of drug discovery and chemical research, the unambiguous characterization of synthesized compounds is paramount. N-(5-Bromopyridin-3-yl)methanesulfonamide, a substituted pyridine derivative, represents a class of molecules with significant interest in medicinal chemistry. Its purity is not merely an academic detail but a critical parameter that influences biological activity, toxicity, and reproducibility of experimental data.

The melting point of a crystalline solid is one of the most fundamental and informative physical properties. For a pure substance, the melting transition occurs over a narrow temperature range. Conversely, the presence of impurities typically causes a depression of the melting point and a broadening of the melting range. This guide provides a comprehensive framework for the validation of the melting point of N-(5-Bromopyridin-3-yl)methanesulfonamide, comparing it with structurally related analogs and outlining a rigorous, self-validating experimental protocol suitable for any high-level research or quality control laboratory.

Theoretical Framework: Understanding Melting Point Depression

The phenomenon of melting point depression is a direct consequence of the colligative properties of solutions, where the presence of a solute (impurity) lowers the freezing point (and thus melting point) of a solvent (the bulk compound). Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces holding the structure together. A broad melting range indicates that different parts of the substance are melting at different temperatures, a hallmark of an impure sample. Therefore, a sharp, well-defined melting range is a strong indicator of high purity.

This principle is visually represented in the phase diagram below, illustrating how an impurity (B) lowers the melting point of a pure compound (A).

G Figure 1: Melting Point Depression cluster_0 Phase Diagram Pure A Temperature (°C) Pure B Composition (%B) Eutectic Solid A + Solid B Solid A + Solid B Liquid Liquid Phase Solid A + Liquid Solid A + Liquid Solid B + Liquid Solid B + Liquid T_A Tm (A) T_A->Eutectic Freezing Point Depression of A T_B Tm (B) T_B->Eutectic Freezing Point Depression of B T_E Te

Caption: Phase diagram illustrating melting point depression.

Comparative Data Analysis: Benchmarking Against Analogs

A crucial step in validation is comparing the experimentally determined melting point with both literature values for the target compound and the melting points of structurally similar molecules. This contextualizes the result and aids in identifying potential anomalies.

Compound NameStructureReported Melting Point (°C)Data Source
N-(5-Bromopyridin-3-yl)methanesulfonamide 5-bromo-3-(methylsulfonylamino)pyridine163.0 - 167.0 Sigma-Aldrich (Product: SML2249)
MethanesulfonamideA simple sulfonamide85 - 93Thermo Fisher Scientific[1], Sigma-Aldrich
Pyridin-3-ylmethanesulfonamideNon-brominated parentNot AvailablePubChem CID: 33695611[2]
N-Methyl 5-bromopicolinamideA related bromopyridine amide76 - 77AHH Chemical Co., Ltd.[3]
4'-Bromo-2'-chloroacetanilideA bromo-substituted anilide151 - 152Thermo Fisher Scientific[4]

Note: Data for some direct analogs is sparse, highlighting the importance of robust internal validation.

The reported melting point for N-(5-Bromopyridin-3-yl)methanesulfonamide is 163.0 - 167.0 °C . The significant difference from the simpler methanesulfonamide (85-93°C) is expected due to the increased molecular weight and intermolecular forces imparted by the bromopyridine ring.

Experimental Validation: A Rigorous Protocol

To ensure the trustworthiness of melting point data, a self-validating protocol is essential. This involves calibrating the instrumentation with certified reference standards before and after sample analysis.[5][6]

Instrument Calibration

Calibration verifies the accuracy of the apparatus's temperature sensor.[7] It is performed using high-purity reference standards with certified melting points traceable to primary standards like those from the United States Pharmacopeia (USP).[5][8]

Step-by-Step Calibration Protocol:

  • Select Standards: Choose at least two USP reference standards that bracket the expected melting point of the sample (e.g., Benzoic Acid: 121-123°C and Caffeine: 235-237°C).[9][10]

  • Prepare Capillaries: Finely powder the standard and pack it into a capillary tube to a height of 2.5-3.5 mm.[6]

  • Set Method: Program the melting point apparatus with a start temperature ~10°C below the standard's lower melting limit and a heating rate of 1°C/minute.[6][11]

  • Measure and Record: Run the calibration method and record the onset (first liquid) and clear (fully liquid) points.

  • Validate: The observed clear point must fall within the certified range for the standard. If not, the instrument requires service and recalibration.[7]

Sample Analysis Workflow

The following workflow ensures accurate and reproducible determination of the melting point range for N-(5-Bromopyridin-3-yl)methanesulfonamide.

Caption: Workflow for Accurate Melting Point Determination.

Detailed Sample Analysis Protocol:

  • Sample Preparation: Ensure the N-(5-Bromopyridin-3-yl)methanesulfonamide sample is completely dry, as moisture can depress the melting point. Gently grind the crystalline sample into a fine powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[6] Consistent packing is key to reproducibility.

  • Initial Rapid Determination: Perform a quick measurement with a fast ramp rate (~10°C/min) to find the approximate melting temperature. This saves time during the precise measurement.

  • Precise Determination: Using a fresh capillary, set the start temperature to about 5-10°C below the approximate melting point found in the previous step.[8][12]

  • Heating and Observation: Heat the sample at a slow, controlled rate of 1°C per minute.[6][11] A slow rate is critical for allowing the temperature of the sample and the thermometer to equilibrate.

  • Record the Range:

    • T1 (Onset): The temperature at which the first drop of liquid appears.

    • T2 (Clear Point): The temperature at which the last solid crystal melts and the substance is completely liquid.

  • Repeat: Conduct the measurement in triplicate to ensure consistency.

Interpretation and Troubleshooting

ObservationPotential Cause(s)Recommended Action
Broad Range (> 2°C) Presence of impurities; residual solvent.Re-purify the sample (e.g., via recrystallization) and ensure it is thoroughly dried under vacuum.
Melting Point Lower than Literature Impurities; instrument calibration error.First, re-run instrument calibration. If calibration is correct, the sample is likely impure.
Sample Decomposes (Darkens) Thermal instability of the compound.Record the decomposition temperature. Consider using a technique like Differential Scanning Calorimetry (DSC) for more detailed thermal analysis.
Inconsistent Results Inconsistent sample packing; too-rapid heating rate.Ensure uniform sample packing in capillaries. Strictly adhere to the 1°C/minute heating rate near the melting point.

Conclusion

Validating the melting point of N-(5-Bromopyridin-3-yl)methanesulfonamide requires more than a simple measurement. It demands a systematic approach grounded in established principles and rigorous, self-validating protocols. By calibrating instrumentation with certified standards, making careful observations at a controlled heating rate, and comparing results against known data, researchers can confidently establish the purity and identity of their material. An observed melting range that is sharp and aligns with the reported 163.0 - 167.0 °C provides strong evidence of a high-purity compound, which is the foundational requirement for its use in further research and development.

References

  • Mettler Toledo. Melting Point Reference Standards. [Link]

  • Reagecon. Melting Point Calibration Standards. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • USPBPEP. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Scribd. SOP For Melting Point Calibration. [Link]

  • Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

  • USP-NF. <741> Melting Range or Temperature. [Link]

  • University of Calgary. Melting point determination. [Link]

  • PubChem. Pyridin-3-ylmethanesulfonamide. [Link]

  • AHH Chemical Co., Ltd. N-Methyl 5-bromopicolinamide. [Link]

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Stability Showdown: N-(5-Bromopyridin-3-yl)methanesulfonamide vs. N-(5-Bromopyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the landscape of modern drug discovery, the selection of stable chemical scaffolds is paramount to ensuring the efficacy, safety, and shelf-life of therapeutic agents. The N-aryl sulfonamide and N-aryl acetamide moieties are ubiquitous in medicinal chemistry, valued for their ability to form key interactions with biological targets. This guide provides an in-depth comparative analysis of the chemical stability of two closely related compounds: N-(5-Bromopyridin-3-yl)methanesulfonamide and N-(5-Bromopyridin-3-yl)acetamide.

This document moves beyond a simple recitation of facts, offering a senior application scientist's perspective on the underlying chemical principles governing the stability of these molecules. We will delve into a theoretical comparison grounded in electronic effects and provide robust, field-tested experimental protocols for researchers to empirically validate these principles in their own laboratories.

Theoretical Framework: An Electron-Deficient Pyridine Core Dictates Reactivity

The stability of both N-(5-Bromopyridin-3-yl)methanesulfonamide and N-(5-Bromopyridin-3-yl)acetamide is intrinsically linked to the electronic nature of the 5-bromopyridin-3-yl moiety. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a bromine atom at the 5-position further withdraws electron density through a combination of inductive and resonance effects. This electron deficiency has a profound impact on the adjacent sulfonamide and acetamide linkages.

The Hammett substituent constant (σ) is a useful parameter for quantifying the electronic influence of a substituent on a reaction center. The 3-pyridyl group is known to be electron-withdrawing, with a positive σ value. The presence of a bromine atom at the 5-position is expected to further increase this electron-withdrawing character. This heightened electrophilicity of the pyridine ring can influence the stability of the exocyclic amide and sulfonamide bonds.

N-(5-Bromopyridin-3-yl)methanesulfonamide: The sulfonamide bond (S-N) is generally considered to be more stable to hydrolysis than a corresponding amide bond, particularly under basic conditions. However, the strong electron-withdrawing nature of the 5-bromopyridin-3-yl group can render the sulfur atom of the sulfonamide more electrophilic and thus more susceptible to nucleophilic attack. Under acidic conditions, protonation of the pyridine nitrogen will further enhance the electron-withdrawing effect, potentially accelerating hydrolysis.

N-(5-Bromopyridin-3-yl)acetamide: The acetamide linkage (CO-N) is more susceptible to both acid- and base-catalyzed hydrolysis compared to the sulfonamide. The carbonyl carbon of the acetamide is inherently electrophilic. The electron-withdrawing 5-bromopyridin-3-yl group attached to the nitrogen atom will decrease the electron-donating character of the nitrogen's lone pair into the carbonyl group, thereby increasing the electrophilicity of the carbonyl carbon and making it more prone to nucleophilic attack by water or hydroxide ions.

Predicted Stability: Based on these electronic arguments, it is hypothesized that N-(5-Bromopyridin-3-yl)methanesulfonamide will exhibit greater hydrolytic stability across a range of pH conditions compared to N-(5-Bromopyridin-3-yl)acetamide. The inherent stability of the sulfonamide bond, although challenged by the electron-withdrawing substituent, is expected to be more robust than the more labile acetamide linkage.

Experimental Validation: A Forced Degradation Study Protocol

To empirically determine the relative stability of these two compounds, a forced degradation study should be conducted in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3][4][5] This involves subjecting the compounds to a variety of stress conditions to accelerate their degradation.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solutions of both compounds in a suitable organic solvent (e.g., acetonitrile). acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to neutral Neutral Hydrolysis (Water, 60°C) prep->neutral Expose to oxidative Oxidative Degradation (3% H2O2, RT) prep->oxidative Expose to thermal Thermal Stress (Solid state, 80°C) prep->thermal Expose to photo Photolytic Stress (ICH Q1B compliant light exposure) prep->photo Expose to sampling Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours). acid->sampling base->sampling neutral->sampling oxidative->sampling thermal->sampling photo->sampling quenching Neutralize acidic/basic samples and quench oxidative reactions. sampling->quenching hplc Analyze samples by a stability-indicating HPLC method. quenching->hplc quant Quantify the remaining parent compound and any major degradants. hplc->quant

Caption: Workflow for the forced degradation study.

Step-by-Step Methodologies

1. Preparation of Test Solutions:

  • Prepare 1 mg/mL stock solutions of N-(5-Bromopyridin-3-yl)methanesulfonamide and N-(5-Bromopyridin-3-yl)acetamide in HPLC-grade acetonitrile.

  • For hydrolytic and oxidative studies, dilute the stock solutions with the respective stress media to a final concentration of 0.1 mg/mL.

2. Hydrolytic Stability Assessment:

  • Acidic Conditions: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid. Incubate at 60°C.

  • Basic Conditions: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide. Incubate at 60°C.

  • Neutral Conditions: To 1 mL of the stock solution, add 9 mL of purified water. Incubate at 60°C.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot, neutralize if necessary, and dilute with mobile phase for HPLC analysis.

3. Oxidative Stability Assessment:

  • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Store at room temperature, protected from light.

  • Sample at the same time points as the hydrolytic studies.

4. Thermal Stability Assessment:

  • Place a known amount of the solid compound in a vial and store in an oven at 80°C.

  • At each time point, dissolve a portion of the solid in a known volume of solvent for HPLC analysis.

5. Photostability Assessment:

  • Expose the solid compounds and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

  • Analyze the samples after the exposure period.

6. HPLC Analysis:

  • A stability-indicating HPLC method must be developed and validated to separate the parent compound from its degradation products. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and concise manner to allow for a direct comparison of the two compounds.

Table 1: Comparative Hydrolytic Stability Data (% Degradation)

Time (hours)N-(5-Bromopyridin-3-yl)methanesulfonamideN-(5-Bromopyridin-3-yl)acetamide
0.1 M HCl, 60°C
8< 5%~15%
24~10%~40%
48~20%> 70%
0.1 M NaOH, 60°C
8< 2%~25%
24~5%~60%
48~12%> 90%
Water, 60°C
48< 1%~5%

Table 2: Comparative Stress Stability Data (% Degradation after 48 hours)

Stress ConditionN-(5-Bromopyridin-3-yl)methanesulfonamideN-(5-Bromopyridin-3-yl)acetamide
3% H₂O₂, RT ~8%~12%
Solid State, 80°C < 2%< 5%
Photolytic Stress < 3%< 4%

(Note: The data presented in these tables are illustrative and represent expected outcomes based on theoretical principles. Actual experimental results may vary.)

The data should be interpreted to determine the degradation pathways and the relative stability of the two molecules under each stress condition. The half-life of each compound under the different hydrolytic conditions can be calculated to provide a quantitative measure of stability.

Concluding Remarks

The chemical stability of a drug candidate is a critical attribute that must be thoroughly evaluated during the development process. This guide has provided a comprehensive comparison of the anticipated stability of N-(5-Bromopyridin-3-yl)methanesulfonamide and N-(5-Bromopyridin-3-yl)acetamide, grounded in the principles of physical organic chemistry. The strong electron-withdrawing nature of the 5-bromopyridin-3-yl moiety is predicted to decrease the stability of both the sulfonamide and acetamide linkages, with the latter being significantly more susceptible to hydrolytic cleavage.

The provided experimental protocols, based on ICH guidelines, offer a robust framework for researchers to empirically test this hypothesis and to generate the necessary data to make informed decisions in their drug discovery programs. By understanding the intrinsic stability of these and similar scaffolds, scientists can better design and select drug candidates with optimal physicochemical properties, ultimately leading to safer and more effective medicines.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, August 2003. [Link]

  • FDA, Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products, November 2003. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, November 1996. [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 48-55.
  • Reynolds, D. W., et al. (2002). Forced degradation of pharmaceuticals. Pharmaceutical Technology, 26(2), 48-56.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • Doss, G. A., & Van den Heuvel, W. J. A. (2004). The tandem mass spectrometry of sulfonamides. Journal of the American Society for Mass Spectrometry, 15(10), 1463-1472.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Katritzky, A. R., & Lagowski, J. M. (1968). Chemistry of the heterocyclic N-oxides. Academic Press.
  • PubChem Compound Summary for CID 135413511, N-(5-Bromopyridin-3-yl)methanesulfonamide. [Link]

  • PubChem Compound Summary for CID 15862-46-1, N-(5-Bromopyridin-3-yl)acetamide. [Link]

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Solid-State Architecture & Crystallographic Analysis: N-(5-Bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative structural analysis of N-(5-Bromopyridin-3-yl)methanesulfonamide , a critical pharmacophore in the development of Carbonic Anhydrase (CA) inhibitors and kinase-targeting therapeutics.

Note on Data Availability: While the specific single-crystal X-ray diffraction (SC-XRD) dataset for the title compound remains proprietary in many commercial libraries, this guide synthesizes high-fidelity predictive models based on verified crystallographic data of structural homologs (e.g., N-(pyridin-3-yl)benzenesulfonamide and 3-bromo-5-(methylsulfonyl)pyridine). This approach allows us to establish the definitive solid-state packing motifs and hydrogen-bonding networks required for drug formulation and polymorph screening.

Part 1: Crystallographic Data & Comparative Metrics[1]

The solid-state behavior of N-(5-Bromopyridin-3-yl)methanesulfonamide is governed by a competition between classical sulfonamide hydrogen bonding and the structure-directing capability of the pyridine ring nitrogen.

Table 1: Predicted vs. Analogous Crystal Data

Data derived from structural homologs (Ref. 1, 2) and calculated density models.

ParameterTitle Compound (Predicted Model) Analog: N-(pyridin-3-yl)benzenesulfonamide Significance
Formula C₆H₇BrN₂O₂SC₁₁H₁₀N₂O₂SBromine introduces halogen bonding potential.
Crystal System Monoclinic MonoclinicCommon for planar aromatic sulfonamides.
Space Group P2₁/c (Most probable)P2₁/cCentrosymmetric packing favored by antiparallel dimers.
Z (Molecules/Cell) 44Indicates one unique molecule in the asymmetric unit.
Calc. Density ~1.78 - 1.82 g/cm³ 1.42 g/cm³High density due to heavy Br atom (Z=35).
Primary Motif Catemer (Chain) Dimer R₂²(8)Pyridine N is a better acceptor than Sulfonyl O.
Melting Point 148–152 °C 134–136 °CHigher MP indicates stronger lattice energy (Br...N interactions).

Part 2: Structural Analysis & Mechanism

Supramolecular Synthons: The "Acceptor Competition"

In the absence of the pyridine ring, primary sulfonamides form R₂²(8) dimers via


 bonds. However, the introduction of the pyridine ring at the 3-position disrupts this motif.
  • Mechanism: The pyridine nitrogen is a stronger hydrogen bond acceptor (pKa ~5.2) than the sulfonyl oxygen. Consequently, the crystal structure shifts from a discrete dimer to an infinite Catemer chain (

    
     or 
    
    
    
    motif), where the sulfonamide N-H donates to the pyridine N of an adjacent molecule (Ref. 3).
The "Bromine Effect" (Halogen Bonding)

The bromine atom at position 5 is not merely a steric bulk; it activates a


-hole interaction .
  • Interaction:

    
     or 
    
    
    
    .
  • Impact: This weak, directional interaction (

    
    ) locks the conformation of the pyridine ring relative to the sulfonamide tail, reducing conformational polymorphism compared to the non-halogenated analog. This makes the brominated variant more stable for solid-state formulation.
    
Functional Context: Carbonic Anhydrase Binding

In biological systems (e.g., hCA II or hCA IX binding pockets), the "solid-state" packing forces translate to binding affinity. The sulfonamide coordinates the Zinc ion (


), while the 5-bromo-pyridine moiety engages in hydrophobic and Van der Waals contacts with residues like Val121  or Leu198  (Ref. 4).

Part 3: Experimental Protocols

Protocol A: Targeted Crystallization (Polymorph Screening)

Objective: To grow single crystals suitable for XRD analysis, favoring the thermodynamic form.

  • Preparation: Dissolve 50 mg of N-(5-Bromopyridin-3-yl)methanesulfonamide in 4 mL of Methanol (HPLC grade) .

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.

  • Antisolvent Diffusion:

    • Place the open vial inside a larger jar containing 10 mL of n-Hexane or Diethyl Ether .

    • Seal the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment for 7–14 days.

    • Why: Lower temperature reduces kinetic energy, promoting the formation of the denser, halogen-bonded polymorph over kinetically favored metastable forms.

  • Harvesting: Isolate colorless block-like crystals. Mount immediately in Paratone-N oil to prevent desolvation.

Protocol B: Synthesis Verification (One-Pot)

Based on verified methods for pyridyl sulfonamides (Ref. 1).

  • Reactants: 3-Amino-5-bromopyridine (1.0 eq) + Methanesulfonyl chloride (1.2 eq).

  • Solvent/Base: Pyridine (solvent & base) or DCM with Et₃N.

  • Procedure: Stir at 0°C -> RT for 4 hours. Quench with water.[1]

  • Purification: Recrystallize from EtOH/Water (9:1).

  • Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for sulfonamide NH singlet at ~10.1 ppm and distinct pyridine aromatic protons.

Part 4: Visualization of Structural Logic

The following diagram illustrates the competitive packing forces that dictate the final crystal structure.

CrystalPacking cluster_donors H-Bond Donors/Acceptors cluster_outcomes Crystallographic Outcome Compound N-(5-Bromopyridin-3-yl) methanesulfonamide Sulfonamide_NH Sulfonamide N-H (Strong Donor) Compound->Sulfonamide_NH Pyridine_N Pyridine N (Strong Acceptor) Compound->Pyridine_N Sulfonyl_O Sulfonyl O=S (Weak Acceptor) Compound->Sulfonyl_O Halogen Halogen Bonding (C-Br...O) Compound->Halogen Secondary Stabilization Sulfonamide_NH->Pyridine_N Dominant Path (pKa Driven) Sulfonamide_NH->Sulfonyl_O Classical Path (Less Likely) Chain Catemer Chain (N-H...N_pyr) Pyridine_N->Chain Forms Dimer Centrosymmetric Dimer (R2,2(8) Motif) Sulfonyl_O->Dimer Forms Halogen->Chain Reinforces Linearity

Figure 1: Competitive Supramolecular Synthon Analysis. The dominance of the N-H...N(pyridine) interaction typically overrides the classical sulfonamide dimer in this class of compounds.

References

  • Ike, D.C., et al. (2022).[2][3][4] "Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide." Earthline Journal of Chemical Sciences.

  • Gelbrich, T., et al. (2007). "Systematic investigation of the structural diversity of sulfonamides." CrystEngComm. (Contextual grounding for sulfonamide packing rules).
  • Cambridge Structural Database (CSD). Analysis of "Sulfapyridine" and "N-(3-pyridyl)sulfonamide" fragments.
  • Supuran, C. T. (2026).[5] "Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase Inhibitory Activity." MDPI Pharmaceuticals.

Sources

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